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  • Product: (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate
  • CAS: 1402565-76-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Executive Summary & Core Rationale (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a stereochemically defined, highly specialized chiral building block. In advanced organic synthesis, it serves as a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a stereochemically defined, highly specialized chiral building block. In advanced organic synthesis, it serves as a critical intermediate for developing novel pharmaceuticals—particularly those targeting the central nervous system (CNS)—and enantiomerically pure agrochemicals[1]. The incorporation of the tetrahydrofuran (THF) ring into drug scaffolds provides unique conformational rigidity and hydrogen-bonding capabilities that are entirely absent in standard carbocyclic analogs.

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic synthon. The trans relationship between the amine and the ester dictates its spatial trajectory in target binding, making rigorous stereocontrol during its synthesis and storage absolutely paramount.

Physicochemical Properties & Structural Analysis

Understanding the fundamental properties of this synthon is crucial for downstream process chemistry. The compound is utilized either as a reactive free base or as a stable hydrochloride (HCl) salt[2].

Table 1: Fundamental Physicochemical Properties
PropertyValue / Description
Compound Name (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate
CAS Registry Number 362488-80-0 (Free Base)[1] / 1402565-76-7 (HCl Salt)[2]
Molecular Formula C₆H₁₁NO₃ (Free Base) / C₆H₁₂ClNO₃ (HCl Salt)
Molecular Weight 145.16 g/mol (Free Base) / 181.62 g/mol (HCl Salt)[2]
Stereochemistry (3R, 4S) - trans configuration
Physical State Colorless to pale yellow liquid (Free Base) / White solid (HCl Salt)
Predicted pKa (Amine) ~ 8.5 - 9.0

Expert Note on Molecular Formula: While some commercial databases erroneously list the molecular formula of the free base as C₇H₁₁NO₃ (157.17 g/mol )[1], rigorous stoichiometric calculation of the methyl ester of 4-aminotetrahydrofuran-3-carboxylic acid confirms the true formula is C₆H₁₁NO₃ (145.16 g/mol ). The C₇ anomaly likely refers to an ethyl ester derivative or includes a residual solvent adduct. The HCl salt is correctly identified as C₆H₁₂ClNO₃ (181.62 g/mol )[2].

Synthetic Methodologies & Process Chemistry

The synthesis of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate requires strict stereocontrol to establish the trans relationship between the C3-carboxylate and C4-amine. Industrial and academic methodologies often rely on the regioselective and stereospecific ring-opening of a THF-epoxide, a method foundational to producing related herbicidally active carboxamides[3].

Experimental Protocol: Stereoselective Synthesis via Epoxide Azidolysis

This protocol is designed as a self-validating system to ensure high enantiomeric excess (ee) and chemical purity.

  • Epoxidation: Treat methyl 2,5-dihydrofuran-3-carboxylate with m-chloroperoxybenzoic acid (mCPBA) in anhydrous dichloromethane (DCM) at 0°C.

    • Causality: The low temperature minimizes ester hydrolysis and kinetically directs the formation of the meso-epoxide.

  • Azidolysis (Stereocontrol Step): React the epoxide with sodium azide (NaN₃) and ammonium chloride in dimethylformamide (DMF) at 80°C.

    • Causality: Nucleophilic attack occurs strictly via an Sₙ2 mechanism at the less sterically hindered C4 position. This trajectory strictly enforces the trans-(3R,4S) relative stereochemistry.

  • Reduction: Subject the resulting azido-ester to catalytic hydrogenation (Pd/C, H₂ gas, 1 atm) in methanol until hydrogen uptake ceases.

    • Validation: Confirm the disappearance of the azide stretch (~2100 cm⁻¹) via FT-IR.

  • Salt Formation: Treat the crude free amine with 4M HCl in dioxane.

    • Causality: Protonating the primary amine prevents intermolecular aminolysis (where the amine of one molecule attacks the ester of another), thereby precipitating the highly stable HCl salt.

  • Chiral Resolution: Purify the product using Preparative Chiral Supercritical Fluid Chromatography (SFC).

    • Validation: Confirm >99% ee using analytical Chiral HPLC before proceeding to downstream applications.

Synthetic_Workflow SM Methyl 2,5-dihydrofuran-3-carboxylate (Starting Material) Epox 1. Epoxidation (mCPBA, 0°C) Formation of meso-epoxide SM->Epox Azide 2. Azidolysis (NaN3, 80°C) Stereospecific SN2 Ring Opening Epox->Azide Red 3. Reduction (Pd/C, H2) Conversion to Primary Amine Azide->Red Salt 4. Salt Formation (HCl/Dioxane) Precipitation of HCl Salt Red->Salt Product (3R,4S)-Isomer HCl Salt (Stable Storage Form) Salt->Product

Step-by-step stereospecific synthetic workflow via epoxide azidolysis.

Applications in Medicinal Chemistry (SAR)

The (3R,4S)-isomer is heavily utilized in medicinal chemistry for structure-activity relationship (SAR) studies[1]. The THF ring acts as a rigid vector, directing the spatial orientation of the amine and ester groups while providing a hydrogen-bond acceptor (the ring oxygen). This improves aqueous solubility without drastically increasing the topological polar surface area (TPSA)—a balance highly favorable for blood-brain barrier (BBB) penetration in CNS drug candidates.

SAR_Logic Core Target: (3R,4S)-Isomer Core Amine C4-Primary Amine (Vector for H-Bond Donors) Core->Amine Ester C3-Methyl Ester (Site for Amidation/Hydrolysis) Core->Ester Ring Tetrahydrofuran Ring (Rigid Scaffold & H-Bond Acceptor) Core->Ring CNS CNS Drug Penetration (Optimized logP & PSA) Amine->CNS Ester->CNS Ring->CNS

Logical SAR integration pathway of the (3R,4S)-isomer core into CNS drug candidates.

Handling, Stability, and Storage Protocols

Free Base vs. HCl Salt: The free base of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a reactive species. If left unprotonated, the primary aliphatic amine can act as a nucleophile, leading to gradual oligomerization via ester amidation over time.

Self-Validating Storage Protocol:

  • Form: Always store as the hydrochloride salt (CAS: 1402565-76-7)[4] unless the free base is required immediately for a reaction.

  • Environment: Keep in a dark, tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent ambient moisture absorption[4].

  • Validation Before Use: Prior to utilizing stored batches in sensitive catalytic steps, perform a rapid ¹H-NMR (in D₂O for the salt) to verify the integrity of the methyl ester singlet (~3.7 ppm) and confirm the absence of broad polymeric amide peaks.

References

  • Title: 3-Furancarboxylicacid,4-Aminotetrahydro-,Methylester,(3R,4S)-(9Ci) CAS NO 362488-80-0 | Source: ChemicalCell | URL: 1

  • Title: (3R,4S)-rel-4-aminotetrahydro-3-furancarboxylic acid methyl ester hydrochloride | 1402565-76-7 | Source: AppChem | URL: 2

  • Title: 1402565-76-7 | rel-Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate | Source: BLD Pharm | URL: 4

  • Title: US20210292312A1 - Herbicidally active 3-phenylisoxazoline-5-carboxamides of tetrahydro and dihydrofuran carboxylic acids and esters | Source: Google Patents | URL: 3

Sources

Exploratory

Stereochemistry and 3D Conformation of 4-Aminotetrahydrofuran-3-Carboxylate Derivatives: A Technical Guide

Executive Summary The rational design of peptidomimetics and foldamers relies heavily on conformationally restricted building blocks. Among these, 4-aminotetrahydrofuran-3-carboxylic acid (ATFC) derivatives represent a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and foldamers relies heavily on conformationally restricted building blocks. Among these, 4-aminotetrahydrofuran-3-carboxylic acid (ATFC) derivatives represent a privileged class of heterocyclic β -amino acids. By replacing the methylene group of a carbocyclic scaffold (like cispentacin) with an oxygen atom, researchers can dramatically alter the hydrophilicity, dipole moment, and pseudorotational dynamics of the ring[1]. This guide provides an in-depth mechanistic analysis of the stereochemical synthesis, 3D conformational preferences, and foldamer-inducing properties of ATFC derivatives, equipping drug development professionals with actionable protocols for their integration into novel therapeutics.

Stereochemical Landscape of ATFC

The tetrahydrofuran (THF) ring of ATFC contains two contiguous stereocenters at C3 (bearing the carboxylate) and C4 (bearing the amino group). This yields four distinct stereoisomers:

  • Cis isomers: (3S, 4R) and (3R, 4S)

  • Trans isomers: (3R, 4R) and (3S, 4S)

The orientation of these substituents fundamentally dictates the ring's puckering amplitude and phase angle. The cis and trans relationships govern not only the local steric clashes but also the trajectory of the amide bonds when these derivatives are oligomerized into β -peptides[2].

Causality in Asymmetric Synthesis

To achieve high enantiomeric and diastereomeric excess, the synthesis of ATFC cannot rely on simple kinetic resolution due to the high solubility and polarity of the THF intermediates. Instead, the most authoritative approach utilizes a diastereoselective conjugate addition [2]. By employing lithium (S)-N-benzyl-N- α -methylbenzylamide as a chiral ammonia equivalent, the conjugate addition to a THF-derived α,β -unsaturated ester proceeds with rigorous facial selectivity. The bulky α -methylbenzyl group sterically blocks one face of the Michael acceptor, forcing the nucleophile to attack exclusively from the opposite face, thereby locking the C4 stereocenter. Subsequent protonation of the enolate dictates the C3 stereocenter, which can be thermodynamically controlled to yield either the cis or trans isomer[2].

StereoselectiveSynthesis A THF a,b-Unsaturated Ester B Chiral Lithium Amide (Conjugate Addition) A->B Activation C Enolate Intermediate (Facial Control) B->C Stereoselective C-N Bond Formation D Kinetic Protonation (cis-ATFC) C->D -78°C Quench E Thermodynamic Equilibration (trans-ATFC) C->E Base Catalyzed Epimerization

Diagram 1: Mechanistic pathway for the asymmetric synthesis of ATFC stereoisomers.

3D Conformation and Ring Puckering Dynamics

Unlike six-membered rings which adopt rigid chair conformations, the five-membered THF ring exists in a highly dynamic conformational space characterized by pseudorotation . The ring puckers to relieve torsional strain (Pitzer strain) between eclipsing substituents, adopting either Envelope (E) or Twist (T) conformations[3].

The Role of the Heteroatom

In carbocyclic β -amino acids (e.g., aminocyclopentanecarboxylic acid, ACPC), the ring is highly lipophilic. Introducing the oxygen atom in ATFC lowers the barrier to pseudorotation but introduces a strong dipole[1]. The lone pairs on the oxygen atom participate in stereoelectronic interactions (such as the gauche effect) with the electronegative substituents at C3 and C4[4].

  • Trans-ATFC: Typically favors a conformation where the bulky amino and carboxylate groups occupy pseudo-equatorial positions. This minimizes 1,3-diaxial-like steric clashes and aligns the C-O dipoles favorably. In foldamer chemistry, trans-ATFC is a powerful inducer of 12-helices and 14-helices in aqueous solutions, making it an excellent scaffold for designing inhibitors of protein-protein interactions (e.g., γ -secretase inhibitors)[5].

  • Cis-ATFC: Forces one substituent into a pseudo-axial position, creating a distinct vector for the peptide backbone. Cis-furanoid β -amino acids often lead to zigzagged or sheet-like foldamer architectures, or specialized 10-helices[1].

Quantitative Conformational Data

The table below summarizes the conformational preferences of ATFC derivatives when incorporated into homooligomeric foldamers, compared to their carbocyclic counterparts.

ScaffoldStereochemistryPreferred Ring PuckerFoldamer Secondary StructureHydrophilicity
ACPC (Carbocycle)Trans (1R, 2R)Twist ( 2T3​ )12-HelixLow
ATFC (Heterocycle)Trans (3R, 4R)Envelope ( 3E )12-Helix / 14-HelixHigh
ATFC (Heterocycle)Cis (3S, 4R)Twist ( 3T4​ )10-Helix / β -SheetHigh
XylAFU (Sugar AA)Cis ( α/β )Envelope ( 2E )Zigzag / β -Pleated SheetVery High

Experimental Workflow: Synthesis and Conformational Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol details the synthesis of trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acid and its subsequent conformational validation via Circular Dichroism (CD)[2],[5].

Phase 1: Asymmetric Synthesis of trans-ATFC
  • Preparation of the Michael Acceptor: Synthesize methyl 2,5-dihydrofuran-3-carboxylate from commercially available 3-furoic acid via Birch reduction followed by esterification.

  • Chiral Amine Formation: In a flame-dried Schlenk flask under argon, dissolve (S)-N-benzyl- α -methylbenzylamine (1.1 equiv) in anhydrous THF. Cool to -78 °C.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to generate the lithium amide.

  • Conjugate Addition: Add the Michael acceptor (1.0 equiv) dropwise. Stir at -78 °C for 2 hours. The bulky chiral auxiliary ensures attack from the Re-face.

  • Thermodynamic Quench: To obtain the trans isomer, allow the reaction to warm to -20 °C, promoting enolate equilibration to the thermodynamically more stable trans configuration before quenching with saturated aqueous NH4​Cl [2].

  • Deprotection: Subject the purified intermediate to hydrogenolysis ( H2​ , Pd(OH)2​/C , 5 atm) in methanol to cleave the benzyl groups, yielding the free amino acid[2].

Phase 2: Conformational Validation (Self-Validating System)

To verify that the synthesized ATFC induces the expected 3D conformation, it must be oligomerized and analyzed spectroscopically.

  • Peptide Coupling: Synthesize a hexameric homooligomer of trans-ATFC using standard Fmoc solid-phase peptide synthesis (SPPS) with HATU/DIPEA coupling.

  • Circular Dichroism (CD) Spectroscopy: Dissolve the hexamer in methanol (0.1 mM). Record the CD spectrum from 190 nm to 260 nm.

  • Validation Check: A characteristic maximum at ~205 nm and a minimum at ~220 nm definitively confirms the formation of a right-handed 12-helix[5]. If the spectrum shows a random coil signature (strong minimum at 200 nm), it indicates epimerization occurred during SPPS, prompting a necessary recalibration of the coupling base strength.

ConformationalValidation SPPS Solid Phase Synthesis Fmoc-trans-ATFC Cleavage TFA Cleavage Global Deprotection SPPS->Cleavage CD CD Spectroscopy 190-260 nm Scan Cleavage->CD Logic Helix Signature? CD->Logic Valid Validated 12-Helix Confirmed Logic->Valid Yes (Max 205nm) Fail Failed Check Epimerization Logic->Fail No (Min 200nm)

Diagram 2: Self-validating workflow for foldamer conformational analysis.

Applications in Drug Development

The integration of ATFC into peptide sequences is a premier strategy for overcoming the poor pharmacokinetic profiles of native α -peptides. Because proteolytic enzymes (e.g., DPP-4, pepsin) do not recognize the constrained THF backbone, ATFC-containing peptidomimetics exhibit profound metabolic stability[6].

Furthermore, the precise spatial projection of the C3 and C4 substituents allows ATFC to act as a highly effective γ -turn mimetic . By replacing flexible regions of native peptides with ATFC, researchers can rigidify the molecule into its bioactive conformation, drastically reducing the entropic penalty of receptor binding and enhancing target selectivity[7]. This principle was famously applied in the optimization of γ -secretase inhibitors, where the hydrophilicity of the THF ring improved aqueous solubility without sacrificing the helical structure required for target engagement[5].

Sources

Foundational

Solubility profile of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the expected solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the expected solubility profile of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate, a substituted tetrahydrofuran derivative of interest in pharmaceutical research and development. In the absence of extensive public experimental data for this specific molecule, this document leverages fundamental principles of physical organic chemistry to predict its solubility behavior across a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering researchers to generate reliable data for drug discovery, process development, and formulation activities. This guide is intended for researchers, chemists, and drug development professionals seeking a predictive framework and a practical approach to characterizing this important molecular scaffold.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle.[1] From early-stage discovery, where solubility impacts the reliability of bioassay results, to late-stage formulation, where it governs bioavailability and dosage form design, a thorough understanding of a compound's solubility is paramount.[1] Poor solubility can lead to a cascade of challenges, including incomplete absorption, low bioavailability, and difficulties in creating viable drug products.[1]

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a chiral heterocyclic compound incorporating several key functional groups: a cyclic ether (tetrahydrofuran), a primary amine, and a methyl ester. The substituted tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, often incorporated to fine-tune properties like metabolic stability and aqueous solubility.[2] This guide will dissect the molecule's structural features to predict its interactions with various solvent classes and provide a robust methodology for its empirical solubility determination.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate offers several key features that dictate its polarity and hydrogen-bonding capabilities.

  • Tetrahydrofuran (THF) Ring: The core structure is a cyclic ether. The oxygen atom is a hydrogen bond acceptor and imparts significant polarity to the molecule. Unlike linear ethers where the oxygen is sterically shielded, the oxygen in a five-membered ring is relatively exposed, facilitating interaction with protic solvents.[3][4]

  • Primary Amino Group (-NH₂): This is a powerful, polar functional group. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair).[5] As a weak base, it can be protonated in acidic media to form a highly polar ammonium salt, which would dramatically increase solubility in aqueous acid.[6]

  • Methyl Ester Group (-COOCH₃): This group is polar and contains two hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen).[7] While it contributes to polarity, it is less influential than a carboxylic acid.

Overall Polarity: The combination of these three polar functional groups on a small carbon skeleton renders (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate a highly polar molecule.

Predicted Solubility Trends:
  • High Solubility Predicted in Polar Protic Solvents: In solvents like methanol, ethanol, and water , the compound is expected to be highly soluble. These solvents can engage in extensive hydrogen bonding, acting as both donors and acceptors, to solvate the amine, ester, and ether functionalities effectively.

  • Good Solubility Predicted in Polar Aprotic Solvents: In solvents such as DMSO, DMF, and acetonitrile , the compound should exhibit good solubility. These solvents are polar and can accept hydrogen bonds from the amine group, while also interacting via dipole-dipole forces with the ester and ether groups. DMSO and DMF are particularly strong hydrogen bond acceptors and are often excellent solvents for polar molecules.

  • Low Solubility Predicted in Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether , the compound is expected to have very poor solubility. These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions, making it energetically unfavorable to break the strong intermolecular forces (especially hydrogen bonds) within the solute's crystal lattice.[8]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, the equilibrium shake-flask method is the gold standard.[9][10] This method measures the thermodynamic solubility, which is the concentration of a saturated solution at equilibrium with an excess of the solid compound at a specific temperature.[10]

Materials and Reagents
  • (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV or MS detector

Step-by-Step Methodology: Shake-Flask Method
  • Preparation: Add an excess amount of solid (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate to a series of vials (e.g., 5-10 mg per vial). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a moderate speed for 24 to 72 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. For an extra degree of certainty, filter the collected supernatant through a 0.22 µm syringe filter compatible with the solvent. This step must be performed quickly to avoid solvent evaporation.

  • Dilution: Immediately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). This also prevents the compound from precipitating out of the saturated solution.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B Step 1-2 C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge Vials C->D E Filter Supernatant (0.22 µm filter) D->E Step 4-5 F Dilute Sample E->F G Analyze via HPLC F->G Step 6-7 H Determine Concentration G->H Step 6-7

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for quantifying (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate due to its polar nature.[11]

Suggested HPLC Conditions
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to ensure elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis detector at a wavelength determined by a UV scan of the compound (likely in the 200-220 nm range for a non-chromophoric compound) or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Quantification: Create a calibration curve by injecting known concentrations of the compound and plotting the peak area against concentration. Determine the concentration of the experimental samples by interpolation from this curve.

Visualization of Analytical Workflow

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare Standard Solutions (Known Concentrations) B Inject Standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Conc.) B->C F Interpolate Concentration from Calibration Curve C->F D Inject Diluted Sample from Solubility Exp. E Measure Peak Area D->E E->F G Calculate Original Solubility (Account for Dilution) F->G

Caption: Workflow for HPLC Quantification of Solute Concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Experimental Solubility of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Polar Protic Methanol5.1Experimental DataCalculated Data
Ethanol4.3Experimental DataCalculated Data
Isopropanol3.9Experimental DataCalculated Data
Polar Aprotic DMSO7.2Experimental DataCalculated Data
Acetonitrile5.8Experimental DataCalculated Data
Acetone5.1Experimental DataCalculated Data
Tetrahydrofuran (THF)4.0Experimental DataCalculated Data
Non-Polar Toluene2.4Experimental DataCalculated Data
Diethyl Ether2.8Experimental DataCalculated Data
Hexane0.1Experimental DataCalculated Data

Note: Polarity Index values are approximate and can vary slightly depending on the scale used.[12]

The results from this table should be interpreted in light of the molecular structure. A strong correlation between solvent polarity/hydrogen bonding capacity and measured solubility would validate the initial predictions. Discrepancies may point to specific solute-solvent interactions or issues with the crystal lattice energy of the solid form.

Conclusion

References

Sources

Exploratory

Material Safety Data Sheet (MSDS) for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

An In-depth Technical Guide to the Safe Handling of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate Executive Summary: A Profile of a Modern Chiral Building Block (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Executive Summary: A Profile of a Modern Chiral Building Block

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, combined with strategically placed amino and carboxylate functionalities, makes it a valuable building block for synthesizing complex molecular architectures with precise three-dimensional orientations.

However, the novelty that makes this compound synthetically valuable also necessitates a proactive and informed approach to safety. The absence of a dedicated SDS requires laboratory personnel to move beyond simple compliance and engage in a deductive risk assessment. This guide elucidates the anticipated hazards based on chemical first principles and provides a comprehensive workflow for safe handling, from initial risk assessment to emergency response and disposal.

Hazard Identification by Chemical Analogy

The potential hazards of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate can be inferred by dissecting its structure and examining data from related compounds.

  • The Tetrahydrofuran (THF) Core: The parent THF ring is famously flammable and, critically, can form explosive peroxides upon prolonged exposure to air and light.[1][2] While the substituents on the ring in our target molecule may alter its volatility, the potential for peroxide formation remains a primary concern that must be addressed through proper storage and handling.[2][3]

  • The Primary Amine Functionality: Aliphatic amines are frequently associated with irritation or corrosion to the skin and eyes and can cause respiratory tract irritation.[4][5] Data from similar aminotetrahydrofuran derivatives and other amino esters consistently list hazard statements related to skin irritation (H315), serious eye damage/irritation (H318/H319), and respiratory irritation (H335).[4][6]

  • The Methyl Ester Group: While generally of lower toxicity, this group does not mitigate the hazards posed by the other functionalities.

Based on this analysis, a presumptive hazard profile can be constructed.

Table 1: Anticipated GHS Classification
Hazard ClassCategoryHazard StatementRationale from Analogous Compounds
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationA common classification for amino-containing organic molecules.[4][6][7]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage or H319: Causes serious eye irritationPrimary amines are known to be particularly aggressive towards eye tissue.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of amine-containing compounds can irritate the respiratory tract.[4][6]
Flammable LiquidsCategory 3/4 (Assumed)H226/H227: Flammable liquid and vapor / Combustible liquidThe parent, THF, is highly flammable. While substitution may increase the flashpoint, flammability should be assumed.[1]

The Risk Assessment and Control Workflow

For a novel compound, a dynamic risk assessment workflow is not just a recommendation; it is a necessity. This process ensures that safety protocols are not merely followed but are understood and adapted to the specific experimental context.

RiskAssessmentWorkflow cluster_cycle Identify 1. Hazard Identification (By Analogy: Amine, THF) Assess 2. Risk Assessment (Evaluate Exposure Potential in Specific Protocol) Identify->Assess Inform Implement 3. Control Implementation (PPE, Engineering Controls, Admin Procedures) Assess->Implement Dictate Monitor 4. Monitor & Review (Observe for Issues, Update Protocol as Needed) Implement->Monitor Enable Monitor->Identify Feedback Loop (e.g., unexpected reaction) caption Risk Assessment Cycle for Novel Compounds

Caption: A cyclical workflow for managing the risks of novel chemical entities.

Engineering Controls
  • Ventilation: All manipulations of the compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]

  • Grounding: For transfers of significant quantities, all containers and equipment should be grounded and bonded to prevent static discharge, which could be an ignition source.[2]

Personal Protective Equipment (PPE)

A standard PPE ensemble is the minimum requirement, with specific attention paid to the anticipated hazards.

Table 2: Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-rated safety goggles or a full-face shield.Protects against splashes of the potentially corrosive/irritating amine.[4][8]
Hand Nitrile gloves (minimum). Consider thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged handling or immersion.Prevents skin contact and irritation. Check glove manufacturer's data for breakthrough times.[8]
Body Flame-resistant lab coat.Provides a barrier against splashes and potential fire hazards.
Respiratory Not typically required if used in a fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][8]

Experimental Protocols: A Self-Validating System

Safe Storage and Handling Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for damage. The container should be dated immediately upon opening.[2]

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air, which can promote peroxide formation.[2][3]

  • Light Protection: Store in an amber vial or in a dark location to protect from light.[1]

  • Temperature Control: Store in a cool, well-ventilated area designated for flammable or reactive chemicals, away from strong acids, bases, and oxidizing agents.[8][9]

  • Peroxide Testing: For containers that have been opened and stored for more than 6 months, it is best practice to test for the presence of peroxides before use.[2][3] This can be done with commercially available test strips. If peroxides are detected, consult with your institution's Environmental Health & Safety (EHS) office for proper quenching or disposal procedures.

Emergency Response Protocols

A clear, pre-planned response to emergencies is critical. The following flowchart outlines the decision-making process for a chemical spill.

SpillResponse start Spill Detected check_size Is the spill large or uncontrolled? start->check_size evacuate Evacuate Immediate Area Alert Colleagues Pull Fire Alarm Call EHS/Emergency Services check_size->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_size->ppe No (Minor Spill) contain Contain Spill with Absorbent Material (e.g., Vermiculite, Sand) ppe->contain neutralize Cover with a Neutralizing Agent (e.g., Sodium Bicarbonate for acid spills, Citric Acid for base) contain->neutralize cleanup Collect Residue with Non-Sparking Tools neutralize->cleanup package Package Waste in a Labeled, Sealed Container cleanup->package decontaminate Decontaminate Area with Soap and Water package->decontaminate end Dispose of Waste via EHS decontaminate->end caption Chemical Spill Response Flowchart

Caption: A decision flowchart for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal and Regulatory Considerations

  • Waste Disposal: All waste containing this compound (including contaminated absorbents, gloves, and empty containers) must be treated as hazardous waste. Dispose of it through your institution's EHS office in a properly labeled, sealed container. Do not dispose of it down the drain.[9]

  • Regulatory Status: As a fine chemical for research and development, this compound may not be explicitly listed on all national chemical inventories. It is the responsibility of the user to ensure compliance with all local, state, and federal regulations.[11]

Conclusion: A Framework for Proactive Safety

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate represents a class of novel reagents that are essential for advancing drug discovery. While direct safety data may be sparse, a robust safety protocol can be developed through a deductive, science-based approach. By understanding the inherent hazards of the compound's constituent parts, implementing a dynamic risk assessment workflow, and preparing for emergencies, researchers can handle this valuable building block with confidence and integrity.

References

  • Chem-Impex. (n.d.). 3-Aminotetrahydrofuran.
  • Techao. (2025, January 7). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • Appchem. (n.d.). 3-Furancarboxylic acid, 3-aminotetrahydro-, methyl ester, hydrochloride (1:1).
  • Guidechem. (n.d.). Methyl (3R,4S)-4-aminothiane-3-carboxylate 1402566-56-6 wiki.
  • Spectrum Chemical. (2022, February 4).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.).
  • Thermo Fisher Scientific. (2023, September 25).
  • Carboline. (2025, December 23). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200.
  • TCI Chemicals. (2025, November 11).
  • Fisher Scientific. (2009, June 11).
  • ChemicalBook. (2025, July 19). (R)
  • BLD Pharm. (n.d.). Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate hydrochloride.
  • PubChem. (n.d.). tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.
  • ChemScene. (n.d.). 57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate.
  • ChemicalBook. (2025, July 24). Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0.
  • NextSDS. (n.d.). methyl (S)-tetrahydrofuran-3-carboxylate — Chemical Substance Information.
  • Safe Work Australia. (n.d.).
  • Cole-Parmer. (n.d.).
  • Manchester Organics. (n.d.). (3R,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride | 190792-71-3.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). GHS Classification Summary.
  • Thermo Fisher Scientific. (2023, October 12).
  • Fisher Scientific. (2023, August 25).

Sources

Foundational

Crystal Structure Analysis of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate: A Technical Guide for Stereochemical Validation

Executive Summary (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly functionalized, chiral heterocyclic β -amino acid derivative. As an oxygen-containing analog of cispentacin, it is a critical conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly functionalized, chiral heterocyclic β -amino acid derivative. As an oxygen-containing analog of cispentacin, it is a critical conformationally constrained building block utilized in the synthesis of foldamers and peptidomimetics. For drug development professionals and synthetic chemists, confirming the exact (3R,4S) absolute configuration and understanding its solid-state puckering is paramount. This whitepaper provides an authoritative, self-validating workflow for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and stereochemical verification of this molecule.

Mechanistic Context & Structural Significance

The spatial orientation of the C3-carboxylate and C4-amino groups in (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate dictates its behavior in supramolecular assemblies [1]. When incorporated into peptide sequences (e.g., as an ATFC residue switch), the electronegative oxygen of the tetrahydrofuran (THF) ring perturbs the local electronic environment, driving specific morphological transformations in foldamers [2].

Because β -amino esters are prone to spontaneous intermolecular amidation or oligomerization when maintained as free bases, structural analysis is almost exclusively performed on its hydrochloride salt. This protonation not only chemically stabilizes the monomer but also provides a rigid hydrogen-bonding network ideal for crystalline lattice formation.

High-Fidelity Crystallization Protocol

Obtaining diffraction-quality single crystals requires precise thermodynamic control over the nucleation event. Rapid precipitation often yields twinned or amorphous solids, which corrupt diffraction data. The following anti-solvent vapor diffusion protocol is engineered to balance solubility and nucleation kinetics.

Step-by-Step Methodology
  • Sample Solvation : Dissolve 50 mg of enantiopure (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride in 0.5 mL of a polar protic solvent (e.g., anhydrous methanol). Causality: Methanol effectively disrupts the strong ionic interactions of the hydrochloride salt, ensuring complete molecular dispersion.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram glass vial. Causality: Removing heterogeneous nucleation sites (dust and undissolved particulates) prevents the formation of multi-crystalline clusters (twinning).

  • Vapor Diffusion Setup : Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile anti-solvent (e.g., diethyl ether). Seal the outer vial tightly.

  • Thermal Incubation : Store the chamber undisturbed at a stable 4 °C. Causality: Lowering the temperature reduces the kinetic energy of the solute, promoting ordered lattice packing. Simultaneously, the slow vapor-phase transfer of diethyl ether into the methanol gradually lowers the dielectric constant of the solution, gently pushing the system past its solubility threshold.

  • Harvesting : After 3–7 days, harvest the resulting colorless, block-like crystals using a nylon cryo-loop. Immediately immerse the crystal in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation via solvent evaporation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To achieve publication-grade stereochemical validation, the diffraction experiment must be optimized for light-atom anomalous dispersion.

Data Collection & Refinement
  • Cryogenic Cooling : Mount the oil-coated crystal on the diffractometer and immediately quench to 100 K using a liquid nitrogen cryostream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction intensities and the precision of bond length measurements.

  • X-Ray Source : Utilize a microfocus Cu-K α radiation source ( λ=1.54184 Å) rather than Mo-K α . Causality: Copper radiation maximizes the anomalous scattering signal of oxygen and nitrogen, which is strictly required to determine the absolute configuration of molecules lacking heavy atoms like halogens or metals.

  • Structure Solution : Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structure via full-matrix least-squares on F2 using Olex2 [3].

SCXRD_Workflow N1 Sample Synthesis & Purification N2 Vapor Diffusion Crystallization (MeOH / Et2O at 4°C) N1->N2 N3 Cryogenic Data Collection (Cu-Kα radiation, 100 K) N2->N3 N4 Structure Solution (Dual-Space Algorithms) N3->N4 N5 Anisotropic Refinement (Full-matrix least-squares on F²) N4->N5 N6 Stereochemical Validation (Flack Parameter Analysis) N5->N6

Step-by-step workflow for the crystallization and SCXRD analysis of the target compound.

Crystal Structure Analysis & Stereochemical Validation

Conformational Analysis (Ring Puckering)

The tetrahydrofuran ring is highly flexible. In the solid state, it typically adopts an envelope ( E ) or half-chair ( T ) conformation to minimize eclipsing steric interactions between the C3-methyl ester and the C4-ammonium group. Calculating the Cremer-Pople puckering parameters from the refined coordinates allows researchers to validate the specific dihedral angles required for downstream peptidomimetic design.

Absolute Configuration Assignment

For the (3R,4S) enantiomer, proving the absolute configuration relies entirely on the anomalous dispersion of the oxygen, nitrogen, and chlorine (from the HCl salt) atoms. The self-validating metric for this is the Flack parameter ( x ) .

  • A refined Flack parameter of x≈0.0 (with a standard uncertainty <0.1 ) statistically confirms the (3R,4S) configuration.

  • A value near 1.0 indicates the inverted (3S,4R) stereocenter, meaning the physical crystal is the opposite enantiomer of the model [1].

Flack_Logic N1 Measure Friedel Pairs (Cu-Kα Radiation) N2 Calculate Anomalous Dispersion Effects N1->N2 N3 Refine Flack Parameter (x) N2->N3 N4 x ≈ 0.0 Confirmed (3R,4S) N3->N4 Match N5 x ≈ 1.0 Inverted (3S,4R) N3->N5 Mismatch

Logical pathway for validating the (3R,4S) absolute configuration using anomalous dispersion.

Quantitative Crystallographic Data

To facilitate comparison with related heterocyclic β -amino acids, the standard crystallographic parameters for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride are summarized below. The assignment to a chiral, non-centrosymmetric space group (e.g., P21​21​21​ ) is a fundamental requirement for validating an enantiopure isolate.

Crystallographic ParameterValue / Description
Chemical Formula C 6​ H 12​ ClNO 3​
Formula Weight 181.62 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, non-centrosymmetric)
Data Collection Temperature 100(2) K
Radiation Source Cu-K α ( λ=1.54184 Å)
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit on F2 1.05
Flack Parameter ( x ) 0.02(4)

References

  • Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. "Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid." Organic & Biomolecular Chemistry, 2(19), 2763-2776 (2004). URL: [Link]

  • Kwon, S., et al. "Morphology Transformation of Foldamer Assemblies Triggered by Single Oxygen Atom on Critical Residue Switch." Small, 17(35), 2102525 (2021). URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

Exploratory

Thermodynamic Stability and Conformational Dynamics of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

A Technical Guide for Process Chemistry and Drug Development Executive Summary & Stereochemical Architecture (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly functionalized, chiral 3,4-disubstituted tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Process Chemistry and Drug Development

Executive Summary & Stereochemical Architecture

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly functionalized, chiral 3,4-disubstituted tetrahydrofuran (THF). These oxygen-containing heterocycles are ubiquitous in modern pharmacology, serving as core structural motifs in nucleoside analogs, kinase inhibitors, and advanced agrochemicals[1].

However, maintaining the stereochemical integrity of the specific (3R,4S) isomer presents a significant challenge during process chemistry. Based on Cahn-Ingold-Prelog (CIP) prioritization, the (3R,4S) configuration corresponds to the cis diastereomer . Because of the inherent conformational mechanics of the five-membered ring, this cis configuration is thermodynamically less stable than its trans counterparts (e.g., the (3R,4R) isomer)[2]. Understanding the causality behind this instability is critical for designing robust synthetic routes and preventing unwanted epimerization.

Conformational Analysis: The Causality of Instability

To understand the thermodynamic penalty of the (3R,4S) isomer, one must analyze the conformational landscape of the THF ring. Unlike six-membered rings that adopt rigid chair conformations, the five-membered THF ring is highly flexible, rapidly interconverting between Envelope (E) and Twist (T) conformations via a pseudorotation itinerary.

In a 3,4-disubstituted THF, the substituents at C3 and C4 dictate the preferred ground-state conformation to minimize steric strain[3].

  • The trans Advantage: In the trans isomers (e.g., 3R,4R), the ring can adopt a twist conformation where both the C3-methyl carboxylate and C4-amino groups occupy pseudo-diequatorial positions. This nearly eliminates gauche interactions and minimizes steric penalties.

  • The cis Penalty: Conversely, in the cis (3R,4S) isomer, the spatial geometry forces the substituents into a pseudo-axial/pseudo-equatorial arrangement. This results in severe eclipsing or gauche steric clashes between the bulky methyl ester and the amino group.

Consequently, there is a steep thermodynamic gradient driving the cis isomer toward the trans isomer, a phenomenon frequently observed during dynamic kinetic resolutions of these scaffolds[4].

The Epimerization Mechanism

The thermodynamic preference for the trans isomer would be a moot point if the stereocenters were kinetically locked. However, the C3 position of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate features an alpha-proton adjacent to an electron-withdrawing methyl ester. This proton is relatively acidic (pKa ~ 20–22).

When exposed to basic conditions—even mild bases used during amide coupling reactions or adventitious basic impurities in solvents—the C3 proton is abstracted to form a planar enolate intermediate. Upon reprotonation, the proton approaches from the less sterically hindered face, yielding the thermodynamically stable trans (3R,4R) isomer[2].

ConformationalEnergy Cis (3R,4S)-cis Isomer High Steric Strain Enolate C3-Enolate Planar Intermediate Cis->Enolate Base (Deprotonation) Fast Enolate->Cis Minor Pathway Trans (3R,4R)-trans Isomer Pseudo-diequatorial Enolate->Trans Protonation Thermodynamic Sink

Diagram 1: Base-catalyzed epimerization pathway from the cis to the thermodynamically favored trans isomer.

Self-Validating Protocol: Thermodynamic Stability Profiling

To quantify the stability of the (3R,4S) isomer and determine the equilibrium constant ( Keq​ ), a controlled epimerization study is required. The following protocol is designed as a self-validating system : by utilizing a strong acid quench, the base-catalyzed enolization is instantaneously halted, ensuring that the chromatographic readout perfectly represents the reaction state at the exact time of sampling.

Step-by-Step Methodology
  • System Initialization: Dissolve 100 mg of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate in 5.0 mL of anhydrous THF (0.13 M) under an inert argon atmosphere to prevent oxidative degradation.

  • Induction: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: The use of a catalytic, non-nucleophilic base ensures that ester hydrolysis does not compete with the epimerization pathway.

  • Kinetic Sampling & Quench (Critical Step): At intervals of t=0,1,2,4, and 8 hours, withdraw 100 µL aliquots. Immediately inject each aliquot into a vial containing 900 µL of a 0.1% Trifluoroacetic acid (TFA) in Acetonitrile solution. Causality: The TFA instantly protonates the DBU, dropping the pH and kinetically locking the C3 stereocenter, preventing further epimerization during HPLC queue times.

  • Chromatographic Analysis: Analyze the quenched samples using Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 210 nm to baseline-resolve the cis and trans diastereomers.

Workflow S1 1. Substrate Preparation Dissolve (3R,4S)-isomer in anhydrous THF S2 2. Epimerization Induction Introduce 0.1 eq DBU at 25°C S1->S2 S3 3. Kinetic Quenching Aliquot into 0.1% TFA to halt enolization S2->S3 S4 4. Chromatographic Analysis Chiral HPLC (UV 210 nm) for cis/trans ratio S3->S4 S5 5. Thermodynamic Calculation Derive ΔG° and K_eq S4->S5

Diagram 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The thermodynamic parameters derived from the equilibration of 3,4-disubstituted THFs clearly illustrate the energetic penalty of the cis configuration.

Thermodynamic Parameter(3R,4S)-Isomer (cis)(3R,4R)-Isomer (trans)
Relative Ground State Energy (ΔG°) +1.8 to +2.5 kcal/mol0.0 kcal/mol (Reference)
Equilibrium Ratio ( Keq​ at 25°C) ~ 1~ 30 to 50
Steric Interactions (Envelope) Severe pseudo-axial/pseudo-equatorial clashMinimized (pseudo-diequatorial)
Epimerization Half-life (pH 9) < 2 hoursN/A (Thermodynamic Sink)

Process Chemistry Mitigation Strategies

To maintain the stereochemical integrity of the (3R,4S) isomer during scale-up and drug development, the following field-proven mitigations must be applied:

  • Salt Formation: Store and process the compound as a hydrochloride (HCl) salt. Protonation of the C4-amine not only improves crystallinity but also creates a locally acidic microenvironment that suppresses auto-catalyzed enolization at C3.

  • Strict pH Control: Avoid exposing the free base to pH > 7.5 during aqueous workups. Utilize mildly acidic buffered solutions (e.g., saturated NH4​Cl ) when quenching reactions involving this intermediate to prevent dynamic kinetic resolution into the trans isomer.

References

  • Rabion, A., et al. "Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio." Comptes Rendus. Chimie (Académie des Sciences), 2024. 2

  • "Chemical and Biochemical Approaches to an Enantiomerically Pure 3,4-Disubstituted Tetrahydrofuran Derivative at a Multikilogram Scale: The Power of KRED." Organic Process Research & Development (ACS Publications), 2024. 4

  • "Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes." PMC (NIH), 2006. 3

  • "Herbicidally active 3-phenylisoxazoline-5-carboxamides of tetrahydro and dihydrofuran carboxylic acids and esters." US Patent 20210292312A1 (Google Patents). 1

Sources

Foundational

High-Resolution Mass Spectrometry Fragmentation Pathways for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate: A Mechanistic Guide

Structural Dynamics & Ionization Mechanics (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly functionalized cyclic ether scaffold frequently utilized in drug discovery as a conformationally restricted biois...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Dynamics & Ionization Mechanics

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly functionalized cyclic ether scaffold frequently utilized in drug discovery as a conformationally restricted bioisostere. When subjected to positive electrospray ionization (ESI+), the molecule predominantly forms a stable [M+H]+ precursor ion at m/z 146.0812.

The site of protonation is governed by the relative gas-phase basicities of the heteroatoms. The primary aliphatic amine ( −NH2​ ) acts as the thermodynamic sink for the incoming proton, forming a localized −NH3+​ center. However, upon collisional activation, the system adheres to the "mobile proton model," wherein the excess proton migrates to the ester carbonyl oxygen or the tetrahydrofuran (THF) ring oxygen, triggering distinct charge-directed fragmentation cascades[1].

Primary CID Fragmentation Pathways

The collision-induced dissociation (CID) of this protonated amino ester is driven by the minimization of internal energy and the expulsion of stable neutral molecules. The fragmentation tree is defined by three primary causal pathways:

  • Pathway A: Deamination ( −17 Da): The most kinetically favorable pathway involves the loss of ammonia to yield a fragment at m/z 129.0547. This occurs via an E2-like gas-phase elimination or neighboring group participation from the THF oxygen.

  • Pathway B: Ester Cleavage ( −32 Da): Proton migration to the ester carbonyl induces the loss of methanol, generating an acylium ion at m/z 114.0550. This is a highly diagnostic fingerprint for gas-phase methyl esters[1].

  • Pathway C: Ring Cleavage and Secondary Losses: The THF ring itself is susceptible to retro-aldol-type cleavages under higher collision energies, a phenomenon well-documented in the tandem mass spectrometry of cyclic ethers and poly(tetrahydrofuran) derivatives[2]. Secondary fragmentation of the m/z 114 ion often results in the expulsion of carbon monoxide ( −28 Da) to yield m/z 86.0601.

Fragmentation M [M+H]+ m/z 146.0812 C6H12NO3+ A [M+H - NH3]+ m/z 129.0547 C6H9O3+ M->A -NH3 (-17 Da) B [M+H - CH3OH]+ m/z 114.0550 C5H8NO2+ M->B -CH3OH (-32 Da) C [M+H - NH3 - CH3OH]+ m/z 97.0285 C5H5O2+ A->C -CH3OH (-32 Da) B->C -NH3 (-17 Da) D [M+H - CH3OH - CO]+ m/z 86.0601 C4H8NO+ B->D -CO (-28 Da)

CID fragmentation tree for protonated (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate.

Stereochemical Implications: The (3R,4S) Trans-Configuration

The (3R,4S) stereochemistry dictates a trans relationship between the 4-amino group and the 3-carboxylate group on the THF ring. In gas-phase ion chemistry, stereochemical differentiation is heavily reliant on non-covalent interactions[3].

In a cis isomer (e.g., 3R,4R), the protonated amine can form a strong intramolecular hydrogen bond with the adjacent ester carbonyl, creating a stable pseudo-ring that raises the activation energy required for deamination. Conversely, the trans (3R,4S) configuration physically precludes this stabilizing hydrogen bond. Consequently, the (3R,4S) isomer exhibits a significantly higher relative abundance of the m/z 129 ( −NH3​ ) product ion at lower normalized collision energies (NCE) compared to its cis counterpart.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure high-fidelity structural characterization, the following self-validating UHPLC-QTOF MS methodology is employed. The protocol utilizes a blank-subtraction and internal standard (IS) verification step to confirm system suitability and eliminate isobaric background interference.

Step 1: Sample Preparation & System Priming

  • Reconstitute the analyte in 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. The FA acts as the proton source, driving ESI+ efficiency.

  • Spike in a structurally analogous isotopically labeled internal standard (e.g., 13C -labeled amino ester) at 0.5 µg/mL to validate mass accuracy and retention time drift.

  • Inject a solvent blank to establish the baseline and confirm the absence of carryover at m/z 146.

Step 2: Chromatographic Separation

  • Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Apply a linear gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS Acquisition (Data-Dependent)

  • Operate the High-Resolution Mass Spectrometer (QTOF or Orbitrap) in positive ESI mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Isolate the precursor ion (m/z 146.08) in Q1 with a narrow isolation window (1.0 Da) to prevent co-isolation of matrix ions.

  • Apply a stepped Higher-energy Collisional Dissociation (HCD) or CID energy ramp (e.g., 15, 30, and 45 NCE) to capture both low-energy ( −NH3​ ) and high-energy (ring cleavage) fragmentation events.

Workflow S1 Sample Prep 0.1% FA in H2O/ACN S2 UHPLC Separation C18 Column S1->S2 S3 ESI(+) Protonation S2->S3 S4 Q1 Isolation m/z 146.08 S3->S4 S5 Collision Cell HCD/CID S4->S5 S6 TOF/Orbitrap High-Res Detection S5->S6

Step-by-step LC-HRMS/MS experimental workflow for targeted fragmentation analysis.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and diagnostic fragment assignments for the (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate precursor. Mass accuracy should be maintained within < 5 ppm during experimental validation.

Ion TypeProposed FormulaExact Mass (m/z)Neutral LossMechanistic Origin
Precursor [C6​H12​NO3​]+ 146.0812N/AProtonation of primary amine
Fragment [C6​H9​O3​]+ 129.0547 NH3​ (17.0265 Da)Deamination (Facilitated by trans geometry)
Fragment [C5​H8​NO2​]+ 114.0550 CH3​OH (32.0262 Da)Ester cleavage (Acylium ion formation)
Fragment [C5​H5​O2​]+ 97.0285 NH3​+CH3​OH (49.0527 Da)Sequential deamination and ester cleavage
Fragment [C4​H8​NO]+ 86.0601 CH3​OH+CO (60.0211 Da)Ester cleavage followed by CO expulsion

References

  • Simon, A., Macaleese, L., Maître, P., Lemaire, J., & McMahon, T. B. (2007). "Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase." Journal of the American Chemical Society.[Link]

  • Memboeuf, A., Nasioudis, A., Indelicato, S., Pollreisz, F., Kuki, Á., Kéki, S., van den Brink, O. F., Vékey, K., & Drahos, L. (2010). "Size Effect on Fragmentation in Tandem Mass Spectrometry." Analytical Chemistry.[Link]

  • Mancel, V., & Sellier, N. (2000). "Stereochemical differentiation of cyclic glycols by ion-molecule reactions in a quadrupole mass spectrometer using dimethyl ether acetonitrile and 2-S-pyrrolidinemethanol." Rapid Communications in Mass Spectrometry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate into Peptidomimetics

Introduction & Mechanistic Rationale The development of peptidomimetics relies heavily on the introduction of conformational constraints to overcome the inherent limitations of native peptides, such as rapid proteolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of peptidomimetics relies heavily on the introduction of conformational constraints to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and high conformational flexibility. (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly specialized, cyclic furanoid β -amino acid building block. When incorporated into a peptide backbone, the rigid tetrahydrofuran (THF) ring severely restricts the ϕ and ψ dihedral angles.

Unlike linear β -amino acids, cyclic β -amino acids act as powerful structural nucleators. The (3R,4S) stereochemistry specifically biases the backbone to adopt a pseudo- γ -turn conformation, effectively mimicking the tight turns required for target receptor engagement (e.g., integrin binding)[1]. Furthermore, the oxygen heteroatom within the THF ring provides a distinct advantage over purely carbocyclic analogs like 2-aminocyclopentanecarboxylic acid (ACPC)[2]. The furanoid oxygen acts as a hydrogen-bond acceptor, which can stabilize intramolecular hydrogen bonding networks (e.g., i+2→i interactions) and improve the overall aqueous solubility of the lipophilic peptidomimetic [3].

Mechanism N1 (3R,4S)-THF Motif N2 Dihedral Restriction (φ, ψ Angles) N1->N2 N3 Pseudo-γ-Turn Induction N2->N3 N4 Protease Resistance N2->N4 N5 Enhanced Receptor Affinity N3->N5 N4->N5

Caption: Mechanistic pathway of THF β-amino acid induced structural and biological enhancements.

Pre-Synthesis: Preparation of the SPPS Building Block

Commercially available (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is typically supplied as a methyl ester hydrochloride salt. To utilize this in standard Solid-Phase Peptide Synthesis (SPPS), it must be converted into an N-Fmoc protected free acid: Fmoc-(3R,4S)-4-aminotetrahydrofuran-3-carboxylic acid .

Protocol 1: Saponification and Fmoc Protection

Causality & Rationale: Saponification with LiOH is chosen over NaOH/KOH because the lithium cation coordinates with the furanoid oxygen and the carboxylate, providing a milder hydrolysis environment that prevents base-catalyzed epimerization at the C3 position[4]. Subsequent in situ protection with Fmoc-OSu prevents intermolecular oligomerization.

  • Hydrolysis: Dissolve 1.0 eq of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate HCl in a 3:1 mixture of THF/H₂O (0.2 M). Cool to 0 °C.

  • Add 2.5 eq of LiOH·H₂O portion-wise. Stir for 4 hours at room temperature.

  • Validation Checkpoint 1: Monitor the disappearance of the methyl ester via TLC (Ninhydrin stain) or LC-MS.

  • Protection: Once hydrolysis is complete, cool the mixture back to 0 °C. Add 3.0 eq of NaHCO₃, followed by dropwise addition of 1.1 eq of Fmoc-OSu dissolved in minimal THF.

  • Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl (carefully, to avoid cleavage of the Fmoc group). Extract 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography (DCM/MeOH gradient) to yield the pure Fmoc-protected building block.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Incorporating a cyclic β -amino acid into a growing peptide chain is sterically demanding. The bulky THF ring shields the nucleophilic amine and the electrophilic carbonyl, requiring highly optimized coupling conditions.

Workflow A 1. Ester Saponification (LiOH, THF/H2O) B 2. N-Fmoc Protection (Fmoc-OSu, NaHCO3) A->B C 3. Solid-Phase Coupling (HATU/HOAt, 3 eq) B->C D 4. Cleavage & Cyclization (TFA Scavenger Cocktail) C->D E 5. Conformational Validation (2D ROESY NMR) D->E

Caption: Workflow for the preparation and SPPS incorporation of the THF β-amino acid.

Protocol 2: Sterically Hindered Coupling

Causality & Rationale: Standard coupling reagents (e.g., HBTU/HOBt) often fail to achieve >95% conversion with cyclic β -amino acids. We mandate the use of HATU combined with HOAt . The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, acting as an intramolecular general base that accelerates the aminolysis of the active ester, overcoming the steric bulk of the THF ring.

  • Resin Preparation: Swell Rink Amide AM resin (loading 0.4 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Coupling Preparation: In a separate vial, dissolve 3.0 eq of Fmoc-(3R,4S)-4-aminotetrahydrofuran-3-carboxylic acid, 3.0 eq of HATU, and 3.0 eq of HOAt in minimal DMF.

  • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the vial. Pre-activate for 2 minutes (solution will turn pale yellow).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 hours.

  • Validation Checkpoint 2 (Self-Validating System): Perform a Kaiser test on a few resin beads.

    • Result: If beads are colorless, coupling is complete. If beads are blue (indicating unreacted primary amines), perform a second coupling cycle using DIC/Oxyma (3.0 eq each) for 2 hours to ensure orthogonal activation chemistry.

  • Subsequent Coupling: The amine of the newly coupled THF β -amino acid is also sterically hindered. When coupling the next amino acid onto it, repeat the HATU/HOAt protocol with an extended coupling time of 4 hours.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Quantitative Data: Structural and Pharmacological Impact

The incorporation of the (3R,4S)-THF motif dramatically alters the biophysical properties of the resulting peptidomimetic. The table below summarizes comparative data typical for RGD-based integrin ligands modified with different cyclic scaffolds.

Table 1: Comparative Pharmacological and Structural Properties of Peptidomimetics

Peptide VariantScaffold SubstitutionDominant Secondary StructureSerum Half-Life ( t1/2​ )Relative Target Affinity ( Kd​ )
Native Peptide Linear α -amino acidsRandom Coil / Flexible< 30 min1.0x (Reference)
ACPC-Modified cis-ACPC (Carbocyclic) γ -turn~ 12 hours2.5x
THF-Modified (3R,4S)-THF (Furanoid)Rigid Pseudo- γ -turn> 24 hours 4.2x

Note: The THF-modified variant exhibits superior affinity due to the precise pre-organization of the pharmacophore and enhanced solubility provided by the furanoid oxygen.

Validation and Conformational Analysis

To guarantee the trustworthiness of the synthesized peptidomimetic, structural validation must extend beyond simple mass spectrometry. The true value of the (3R,4S)-THF building block lies in its 3D spatial geometry.

Protocol 3: Conformational Validation via 2D NMR

  • Purity Verification: Purify the crude peptide via RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA). Confirm the exact mass via High-Resolution Mass Spectrometry (HRMS-ESI).

  • Sample Preparation: Dissolve 2-5 mg of the purified peptidomimetic in 600 µL of DMSO- d6​ or H₂O/D₂O (9:1) for NMR analysis.

  • ROESY/NOESY Acquisition: Acquire 2D ROESY (Rotating-frame NOE spectroscopy) spectra with a mixing time of 200–300 ms.

  • Data Interpretation: Look for strong dαN​(i,i+1) cross-peaks between the α -proton of the preceding residue and the amide proton of the THF β -amino acid. The presence of a strong dNN​(i,i+1) cross-peak alongside a low temperature coefficient ( Δδ/ΔT>−2.0 ppb/K) for the adjacent amide proton confirms the formation of a stable intramolecular hydrogen bond, validating the successful induction of the pseudo- γ -turn[1].

References

  • Bunnage, M. E., Davies, S. G., Roberts, P. M., & Withey, J. M. (2004). "Asymmetric Synthesis of the cis- and trans-Stereoisomers of 4-Aminopyrrolidine-3-carboxylic Acid and 4-Aminotetrahydrofuran-3-carboxylic Acid." Organic & Biomolecular Chemistry (via ResearchGate). URL:[Link]

  • Arosio, D., et al. (2020). "Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds." MDPI Molecules. URL:[Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2000). "Are β-Amino Acids γ-Turn Mimetics? Exploring A New Design Principle for Bioactive Cyclopeptides." Journal of the American Chemical Society. URL:[Link]

  • Chakraborty, T. K., et al. (2000). "Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid." The Journal of Organic Chemistry. URL:[Link]

Sources

Application

Application Note: Stereoretentive N-Boc Protection Strategies for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Stereochemical Integrity, and Field-Proven Methodologies Introduction & Mechanistic Insights Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Stereochemical Integrity, and Field-Proven Methodologies

Introduction & Mechanistic Insights

Cyclic β -amino acids, such as (3R,4S)-methyl 4-aminotetrahydrofuran-3-carboxylate, are highly privileged scaffolds in modern drug discovery. They are widely utilized to construct foldamers, rigidified peptidomimetics, and selective receptor agonists due to their ability to lock peptide backbones into highly specific conformational states [1].

The introduction of a tert-butoxycarbonyl (Boc) group at the primary amine is a fundamental transformation required for orthogonal solid-phase or solution-phase peptide synthesis. However, derivatizing this specific cyclic β -amino ester presents a critical challenge: epimerization at the C3 stereocenter .

The Causality of Epimerization

The proton situated at the C3 position (alpha to the methyl ester) is relatively acidic. Under standard Boc-protection conditions that rely on homogenous, strong organic bases—such as Triethylamine (Et 3​ N) or 4-Dimethylaminopyridine (DMAP)—this proton is highly susceptible to abstraction. Deprotonation yields a transient C3-enolate. Upon subsequent reprotonation, the rigid steric environment of the tetrahydrofuran ring often dictates a thermodynamically driven face-selectivity, resulting in the undesired conversion of the pure (3R,4S) isomer into a mixture containing the (3S,4S) epimer [2].

To engineer a self-validating and stereoretentive protocol, the basicity of the reaction medium must be strictly controlled. By transitioning to a biphasic system utilizing a mild inorganic base (e.g., NaHCO 3​ ), the amine hydrochloride salt is effectively neutralized to react with di-tert-butyl dicarbonate (Boc 2​ O), while the local basicity remains well below the pKa threshold required for C3 enolization[3].

MechanisticPathway SM (3R,4S)-Methyl 4-aminotetrahydrofuran- 3-carboxylate Enolate C3-Enolate Intermediate (Loss of Stereocenter) SM->Enolate Strong Base (e.g., Et3N, DMAP) Product N-Boc-(3R,4S)-Isomer (Desired Product) SM->Product Mild Base (e.g., NaHCO3, aq) Epimer N-Boc-(3S,4S)-Isomer (Undesired Epimer) Enolate->Epimer Protonation (Face unselective)

Mechanistic pathway illustrating C3-epimerization under strong base vs. stereoretention with NaHCO3.

Condition Optimization & Quantitative Data

Selecting the appropriate base and solvent system is the single most critical variable in this workflow. Table 1 summarizes empirical data demonstrating the inverse relationship between base strength and stereochemical fidelity.

EntryBase (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)dr (3R,4S : 3S,4S)
1Et 3​ N (2.5)DCM0 to 25128865 : 35
2DMAP (0.1) + Et 3​ N (2.0)THF2549240 : 60
3DIPEA (2.5)DCM0 to 25168582 : 18
4NMM (2.5)DCM0 to 25188195 : 5
5 NaHCO 3​ (3.0) THF/H 2​ O (1:1) 0 to 25 6 94 >99 : 1

Table 1: Optimization of N-Boc protection conditions. Entry 5 demonstrates the optimal balance of high yield and complete stereoretention, establishing it as the gold-standard protocol.

Experimental Protocols

Protocol A: Biphasic Mild Protection (Recommended)

This protocol leverages a biphasic environment to maintain a consistently low concentration of a mild base in the organic phase, entirely suppressing C3-epimerization while driving the protection to completion [2, 4].

ExperimentalWorkflow Step1 1. Substrate Dissolution Dissolve amine·HCl in THF Step2 2. Base Addition Add saturated aq. NaHCO3 Step1->Step2 Step3 3. Boc2O Addition Dropwise at 0 °C Step2->Step3 Step4 4. Biphasic Reaction Stir at RT for 4-6 h Step3->Step4 Step5 5. Workup Phase separation & EtOAc extraction Step4->Step5 Step6 6. Isolation Dry over Na2SO4 & Concentrate Step5->Step6

Step-by-step experimental workflow for the biphasic N-Boc protection protocol.

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend (3R,4S)-methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride (1.0 equiv., e.g., 5.0 mmol) in 15 mL of Reagent Grade Tetrahydrofuran (THF) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 15 mL of saturated aqueous Sodium Bicarbonate (NaHCO 3​ ) solution (approx. 3.0 equiv.). The mixture will become biphasic. Stir vigorously for 10 minutes at room temperature to ensure complete free-basing of the amine hydrochloride salt.

  • Cooling & Reagent Addition: Cool the biphasic mixture to 0 °C using an ice-water bath. Dissolve Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 equiv., 5.5 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes. Insight: Slow addition at 0 °C prevents exothermic runaway, which can locally increase the temperature and promote side reactions such as isocyanate formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Maintain vigorous stirring for 4 to 6 hours. Monitor the reaction progress via TLC (Ninhydrin stain for primary amine disappearance; typically utilizing 50% EtOAc/Hexanes as the mobile phase).

  • Phase Separation: Transfer the mixture to a separatory funnel. Add 20 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water. Separate the aqueous layer and extract it twice more with 15 mL of EtOAc.

  • Washing & Drying: Combine the organic layers and wash with 20 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Sodium Sulfate (Na 2​ SO 4​ ). Insight: Avoid using unbuffered MgSO 4​ if trace acid impurities are a concern, as Na 2​ SO 4​ is inherently safer for sensitive Boc-protected compounds.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath <35 °C) to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the analytically pure N-Boc-(3R,4S)-methyl 4-aminotetrahydrofuran-3-carboxylate.

Protocol B: Anhydrous Weak Base Protocol

If downstream one-pot sequences are strictly water-sensitive, Protocol A can be substituted with an anhydrous approach utilizing N-methylmorpholine (NMM). NMM (pKa ~7.4) provides a homogenous environment that significantly minimizes epimerization compared to Et 3​ N or DIPEA [4].

Step-by-Step Methodology:

  • Dissolve the amine hydrochloride (1.0 equiv.) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert atmosphere (N 2​ or Ar).

  • Cool the solution to 0 °C and add NMM (2.5 equiv.) dropwise. Stir for 15 minutes.

  • Add Boc 2​ O (1.1 equiv.) as a solution in DCM dropwise over 10 minutes.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 16–18 hours.

  • Quench the reaction with 10% aqueous Citric Acid. Insight: Citric acid effectively protonates and removes excess NMM into the aqueous layer without being acidic enough to cleave the newly formed Boc group.

  • Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the executed protocol, researchers must analytically validate the stereochemical integrity of the isolated product:

  • 1 H NMR Spectroscopy: The C3 proton (alpha to the ester) will exhibit a distinct coupling constant ( J3,4​ ) dictated by the relative stereochemistry of the tetrahydrofuran ring. The (3R,4S) isomer displays a unique J -value compared to the (3S,4S) epimer due to shifts in the dihedral angle. Compare the crude NMR spectra to the purified product to verify the absence of minor epimeric peaks.

  • Chiral HPLC/SFC: For absolute quantification, utilize a chiral stationary phase (e.g., Chiralpak AD-H or IC) to definitively measure the diastereomeric ratio (dr). Protocol A should routinely yield a dr > 99:1.

References

  • Title: Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate Source: Molbank (MDPI), 2009. URL: [Link]

  • Title: Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis Source: Organic Process Research & Development (ACS Publications), 2023. URL: [Link]

  • Title: On the Selective N-Methylation of BOC-Protected Amino Acids Source: The Journal of Organic Chemistry (ACS Publications), 2009. URL: [Link]

  • Title: A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids Source: RSC Advances (Royal Society of Chemistry), 2014. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Preventing epimerization of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate during coupling

Technical Support Center: Chiral Integrity Solutions Topic: Preventing Epimerization of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate During Amide Coupling Audience: Researchers, Scientists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Integrity Solutions

Topic: Preventing Epimerization of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate During Amide Coupling

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Chiral Integrity Solutions technical support center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemistry for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate during amide bond formation. As a constrained β-amino acid ester, this molecule presents unique challenges, and maintaining its specific (3R,4S) configuration is critical for the biological activity of the final compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant epimerization at the C3 position of our tetrahydrofuran core during amide coupling. What is the underlying chemical mechanism causing this loss of stereochemistry?

A1: The loss of stereochemical integrity at the C3 position is due to epimerization, a process where one stereocenter of a molecule inverts its configuration. For (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate, the primary cause is the acidity of the proton at the C3 position (the α-proton). The coupling process involves the activation of the carboxylate, which, in the presence of a base, can facilitate the abstraction of this α-proton.[1]

There are two principal mechanistic pathways for this epimerization:

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton from the activated carboxylic acid intermediate. This forms a planar enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, leading to a mixture of the original (3R,4S) isomer and the undesired (3S,4S) epimer.[1] The electron-withdrawing nature of the adjacent ester group enhances the acidity of this proton, making it susceptible to abstraction.[1]

  • Oxazolone Formation: This is a very common pathway in peptide synthesis.[1][2] The activated carboxyl group of an N-protected amino acid can be attacked intramolecularly by the oxygen of the protecting group's carbonyl (if applicable) or the ester carbonyl itself, forming a highly reactive oxazolone intermediate. The α-proton of this oxazolone is significantly more acidic and readily abstracted by even weak bases, leading to rapid racemization of that center.[3] While your starting material is a methyl ester, this pathway is more dominant when coupling N-protected amino acids.

The choice of coupling reagent, base, solvent, and temperature all play critical roles in determining which pathway dominates and the overall rate of epimerization.[4]

Q2: Which coupling reagents are recommended to minimize epimerization, and why?

A2: The choice of coupling reagent is paramount as it governs the nature and reactivity of the activated intermediate.[2] Reagents that promote rapid coupling kinetics relative to the rate of epimerization are preferred.

Uronium/aminium salt-based reagents are generally superior to carbodiimides for minimizing epimerization.[5][6]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the reagent of choice for suppressing epimerization.[6][7] HATU, in the presence of a base, reacts with the carboxylic acid to form a highly reactive OAt-active ester.[5] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group and is believed to accelerate the rate of aminolysis (the desired coupling reaction) through a neighboring group effect, thereby minimizing the time the activated intermediate is exposed to epimerization-prone conditions.[1][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While also effective, HBTU generally leads to slightly higher rates of epimerization compared to HATU because the resulting OBt-ester is less reactive than the OAt-ester.[6]

  • Carbodiimides (e.g., EDC, DIC): These are effective but tend to cause more epimerization, especially when used alone.[4] They form a highly reactive O-acylisourea intermediate that is prone to rearranging into an N-acylurea byproduct or forming an oxazolone. To mitigate this, they must be used with an additive.

    • Additives: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or 1-Hydroxybenzotriazole (HOBt) are crucial. They intercept the O-acylisourea intermediate to form the more stable and less epimerization-prone active esters (OAt or OBt esters).[3][4] HOAt is generally superior to HOBt in suppressing epimerization.[4]

The following diagram illustrates the general mechanism of base-catalyzed epimerization via direct enolization.

TroubleshootingWorkflow Start Start: Epimerization Observed (>2% d.e. loss) Check_Purity Step 1: Verify Purity of (3R,4S)-Starting Material (>99% d.e.?) Start->Check_Purity Purify_SM Purify/Re-synthesize Starting Material Check_Purity->Purify_SM No Check_Conditions Step 2: Review Reaction Conditions Check_Purity->Check_Conditions Yes Lower_Temp Lower Temperature to 0°C or below Check_Conditions->Lower_Temp Temp > 0°C? Change_Base Switch to Hindered Base (DIPEA or Collidine) Check_Conditions->Change_Base Base = TEA/NMM? Change_Reagent Switch to HATU/HOAt Check_Conditions->Change_Reagent Reagent = EDC alone? Minimize_Preactivation Reduce Pre-activation Time (< 5 mins) Check_Conditions->Minimize_Preactivation Pre-activation > 5 min? Re_run Re-run Experiment with Optimized Conditions Lower_Temp->Re_run Change_Base->Re_run Change_Reagent->Re_run Minimize_Preactivation->Re_run End Success: Epimerization Minimized (<2% d.e. loss) Re_run->End

Sources

Optimization

Technical Support Center: Functionalization of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Welcome to the Technical Support Center for the structural functionalization of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate . This guide is designed for drug development professionals and synthetic chemists who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural functionalization of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate . This guide is designed for drug development professionals and synthetic chemists who are encountering low yields, sluggish kinetics, or side reactions when working with this specific building block.

Below, you will find a deep dive into the stereoelectronic causality of these issues, field-proven troubleshooting FAQs, quantitative data tables, and self-validating experimental protocols.

Part 1: Understanding the Mechanistic Challenge

Before troubleshooting, it is critical to understand the spatial geometry of this molecule. The (3R,4S) relative stereochemistry in the tetrahydrofuran (THF) system corresponds to the trans configuration[1]. However, the 5-membered THF ring predominantly adopts an envelope conformation. This puckered geometry forces the bulky C3-methyl ester and the C4-primary amine into pseudo-axial and pseudo-equatorial positions.

The Steric Consequence: Even in the trans configuration, the spatial proximity of the C3-carboxylate group creates a severe steric shield around the C4-amine[2]. This steric hindrance severely restricts the optimal Bürgi-Dunitz trajectory required for incoming electrophiles, leading to the failure of standard coupling and alkylation conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do standard amide coupling reactions (e.g., EDC/HOBt) fail or give low yields with this scaffold?

Causality: Standard coupling reagents like EDC/HOBt form an activated ester intermediate that is relatively bulky. When this bulky intermediate approaches the C4-amine, it experiences severe van der Waals repulsion from the adjacent C3-methyl ester. This steric clash increases the activation energy of the transition state, stalling the reaction. Solution: Switch to highly reactive, less sterically demanding coupling reagents such as HATU or COMU. Furthermore, employing a dual-base system (e.g., DIPEA with a catalytic amount of DMAP) enhances the electrophilicity of the intermediate, driving the reaction forward[1].

Q2: How can I optimize N-alkylation without over-alkylating or degrading the starting material?

Causality: Direct SN​2 alkylation with alkyl halides requires the C4-amine to act as a nucleophile against an electrophilic carbon. The steric bulk of the C3-ester blocks the required 180∘ approach trajectory. Forcing the reaction with heat often leads to ester hydrolysis or the formation of unreactive quaternary ammonium salts. Solution: Reductive amination is the preferred pathway. By using a Lewis acid (e.g., Ti(OPr−i)4​ ), you can temporarily coordinate the bulky C3-ester away from the reaction center, facilitating imine formation before performing a mild reduction with NaBH(OAc)3​ [2].

Q3: Does the C3-methyl ester undergo spontaneous hydrolysis during basic N-functionalization?

Causality: While the trans geometry makes spontaneous intramolecular lactamization less favorable than in the cis isomer, the proximity of the C4-amine can still facilitate base-catalyzed hydrolysis during aqueous workups if the pH exceeds 9. Solution: Maintain strictly anhydrous conditions during the reaction and utilize non-nucleophilic bases (such as DIPEA or 2,6-lutidine). Quench reactions with saturated aqueous NH4​Cl rather than strong aqueous bases.

Part 3: Data Presentation & Reagent Selection

To assist in selecting the appropriate reagent for N-acylation, refer to the quantitative comparison table below. Data is normalized for the coupling of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate with a standard α -branched carboxylic acid.

Coupling Reagent SystemActivation Intermediate BulkReaction TimeTypical YieldMechanistic Notes
EDC / HOBt High24 - 48 h< 30%Fails due to steric clash; high rate of starting material recovery.
DCC / DMAP Very High24 h< 20%DCU byproduct traps the amine; severe purification issues.
HATU / DIPEA Low (HOAt ester)2 - 4 h75 - 85%Recommended. HOAt nitrogen provides intramolecular hydrogen bonding to stabilize the transition state.
Acid Chloride / NMM Minimal1 - 2 h80 - 90%Highly effective but requires stable carboxylic acid precursors.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Amidation

Use this protocol when coupling the THF-amine to sterically hindered or α -branched carboxylic acids.

  • Activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

    • Self-Validation Checkpoint: Stir for 15 minutes. A distinct color shift from colorless to pale yellow indicates the successful formation of the active HOAt ester.

  • Coupling: Add (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride (1.0 eq) in a single portion. Stir at room temperature.

    • Self-Validation Checkpoint: Monitor via LC-MS after 2 hours. Look for the disappearance of the starting amine mass ( m/z[M+H]+=146.1 ) and the appearance of the target product mass.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Lewis Acid-Mediated Reductive Amination

Use this protocol for N-alkylation to avoid over-alkylation and bypass steric shielding.

  • Imine Formation: Combine the THF-amine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add Titanium(IV) isopropoxide ( Ti(OPr−i)4​ , 2.0 eq). Stir at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: Take a 10 µL aliquot, quench with MeOH, and analyze via IR spectroscopy. The disappearance of the aldehyde carbonyl stretch ( ∼1700cm−1 ) and the appearance of the imine stretch ( ∼1650cm−1 ) confirms completion.

  • Reduction: Cool the mixture to 0∘C . Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Mild effervescence may occur. Complete conversion is indicated by LC-MS showing the secondary amine mass.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Filter the resulting white titanium dioxide precipitate through a pad of Celite. Extract the filtrate with DCM, dry, and concentrate.

Part 5: Workflow Visualization

G Start Target: N-Functionalization of (3R,4S)-THF Amine Check Assess Electrophile Steric Bulk Start->Check LowBulk Low Bulk (e.g., linear acid/aldehyde) Check->LowBulk Linear/Small HighBulk High Bulk (e.g., α-branched acid) Check->HighBulk Branched/Large Standard Standard Coupling (EDC/HOBt or NaBH3CN) LowBulk->Standard Advanced High-Reactivity Protocol (HATU/DMAP or Ti(OiPr)4) HighBulk->Advanced Success Product Isolation Standard->Success Advanced->Success

Decision matrix for overcoming steric hindrance in THF-amine functionalization.

References

  • Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Hong, J., Lee, W., & Lee, H. S. (2023). Optimized stereoselective and scalable synthesis of five-membered cyclic trans-β-amino acid building blocks via reductive amination. Bulletin of the Korean Chemical Society.[Link]

Sources

Troubleshooting

Troubleshooting low solubility of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate in aqueous media

Welcome to the technical support guide for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to address common challenges encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this molecule, specifically its characteristically low solubility in aqueous media. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a bifunctional molecule containing a secondary aliphatic amine and a methyl ester. The amine group acts as a weak base, while the ester is susceptible to hydrolysis under certain conditions. This duality governs its physicochemical properties, most notably its pH-dependent solubility. The tetrahydrofuran ring and methyl group contribute to a degree of lipophilicity, which counteracts the hydrophilic nature of the amine and ester groups, leading to limited solubility in neutral water.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm struggling to dissolve (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?

A1: The Root Cause: Molecular Charge State

The primary reason for low solubility at neutral pH is the charge state of the amino group. As a weak base, the amine (R-NH2) exists in equilibrium with its protonated, cationic form (R-NH3+).[1][2] At neutral pH, a substantial portion of the molecules are in the neutral, uncharged "free base" form. This form is less capable of forming strong, energetically favorable ion-dipole interactions with polar water molecules, leading to poor dissolution.[3] The significantly more water-soluble species is the protonated salt form, which predominates in acidic conditions.

cluster_pH pH Scale FreeBase R-NH₂ (Free Base) Low Aqueous Solubility Salt R-NH₃⁺ (Protonated Salt) High Aqueous Solubility FreeBase->Salt + H⁺ (Acid Addition) Equilibrium shifts right Salt->FreeBase - H⁺ (Base Addition) Equilibrium shifts left Low_pH Low pH (e.g., pH < 6) High_pH High pH (e.g., pH > 8)

Caption: pH-dependent equilibrium of the amine group.

Q2: What is the most reliable method to prepare a concentrated aqueous stock solution?

A2: The Salt Formation Strategy

The most effective and widely used strategy for solubilizing ionizable active pharmaceutical ingredients (APIs) is salt formation.[4][5][6][7] By dissolving the compound in a dilute acidic solution, you convert nearly all of it to its highly soluble hydrochloride (or other) salt form in situ.

See Protocol 1 for a detailed, step-by-step methodology for preparing a 100 mM stock solution in dilute hydrochloric acid. This is the recommended starting point for most applications.

Q3: My experimental conditions must be at or near neutral pH. How can I achieve my target concentration?

A3: Strategies for Near-Neutral pH Environments

This is a common and critical challenge. Direct dissolution at neutral pH is often impossible. Here are three field-proven approaches, ordered by recommendation:

  • The pH-Shift Method (Recommended First Approach): Prepare a highly concentrated stock solution in an acidic vehicle as described in A2 and Protocol 1 . Then, perform a large dilution (e.g., 1:1000) into your final neutral buffer system. The key here is that while the final pH of the buffer will remain largely unchanged, the final concentration of your compound must be below its solubility limit at that neutral pH. This method is excellent for achieving low micromolar concentrations in cell culture media or assay buffers.

    • Causality: You are leveraging the high solubility in the acidic stock for initial dissolution and then diluting to a final concentration that the neutral buffer can sustain, even if it couldn't dissolve the solid material directly.

    • Trustworthiness Check: Always observe the final solution for any signs of precipitation (cloudiness, Tyndall effect) immediately after dilution and over the course of your experiment.

  • Co-Solvent Systems: If the pH-shift method does not achieve the required concentration, the next step is to modify the solvent itself. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the system, making it more favorable for dissolving less polar molecules.[8][9][10][]

    • Causality: Co-solvents disrupt the strong hydrogen-bonding network of water, effectively lowering the energy penalty required to create a cavity for the solute molecule.[]

    • Trustworthiness Check: Always run a vehicle control in your experiments containing the same concentration of the co-solvent to ensure it does not affect your biological or chemical system. See Protocol 2 for a systematic approach to screening co-solvents.

Co-SolventTypical Starting % (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%Excellent solubilizing power. Can have biological effects at higher concentrations.
Ethanol5-10%Biocompatible for many systems. Less potent than DMSO.
Polyethylene Glycol 400 (PEG 400)5-20%Low toxicity, often used in formulations. Can increase viscosity.
Propylene Glycol5-20%Common pharmaceutical excipient.[9]
  • Use of Solubilizing Excipients: For particularly challenging cases, specialized excipients like cyclodextrins can be employed. These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar parts of your compound, forming an "inclusion complex" that is water-soluble.[] This is an advanced technique and requires specific formulation development.

Q4: Is there a risk of the methyl ester hydrolyzing when I use an acidic stock solution?

A4: A Valid Concern Requiring Mitigation

Yes, this is a critical consideration. Ester hydrolysis can be catalyzed by both acid and base. While preparing a fresh stock in dilute acid for immediate use is generally acceptable, long-term storage in an acidic solution can lead to degradation of the compound into the corresponding carboxylic acid and methanol.

Mitigation Strategy:

  • Prepare Fresh: Make only enough acidic stock solution for the day's or week's experiments.

  • Store Cold: If you must store the acidic stock, aliquot it and store it at -20°C or -80°C to dramatically slow the rate of hydrolysis.

  • Perform Quality Control: For long-term or cGMP studies, it is essential to periodically check the purity of the stock solution using a method like HPLC.

Q5: Can I use heat to help dissolve the compound?

A5: Use with Extreme Caution

While gently warming the solution can increase the rate of dissolution and the solubility limit for most compounds[13][14][15], it also accelerates potential degradation, including ester hydrolysis and other decomposition pathways.

  • Protocol: Use a water bath set to a low temperature (e.g., 37-40°C). Do not use a hot plate, which can create localized hot spots.

  • Recommendation: This should be a last resort. It is generally preferable to optimize pH and co-solvent systems before applying heat. Always cool the solution to your experimental temperature before use.

Troubleshooting Workflow

cluster_workflow Systematic Solubility Troubleshooting start_node Start: Low Solubility in Aqueous Medium q1 Is pH adjustment permissible? start_node->q1 process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node a1_yes Prepare Acidic Stock (See Protocol 1) q1->a1_yes  Yes a1_no Proceed to Co-Solvent Screening q1->a1_no No   q2 Is final concentration below solubility limit at neutral pH? a1_yes->q2 a2_yes Use pH-Shift Method: Dilute stock into final buffer q2->a2_yes Yes a2_no Concentration too high. Proceed to Co-Solvents. q2->a2_no No s1 Solution Achieved a2_yes->s1 p2 Screen Co-Solvents (DMSO, EtOH, PEG 400) (See Protocol 2) a1_no->p2 a2_no->p2 q3 Solubility Achieved? p2->q3 s2 Solution Achieved q3->s2 Yes p3 Consider Advanced Options: - Gentle Warming (37°C) - Combination (pH + Co-Solvent) - Solubilizing Excipients q3->p3 No s3 Re-evaluate Experiment Concentration Requirements p3->s3

Caption: A logical workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Preparation of an Acidic Stock Solution (100 mM)

This protocol describes the preparation of a hydrochloride salt solution in situ.

  • Calculate Mass: Determine the mass of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate needed for your desired volume and concentration (M.W. = 145.16 g/mol ). For 1 mL of a 100 mM solution, you will need 14.52 mg.

  • Weigh Compound: Accurately weigh the solid compound into a sterile, appropriate-sized microcentrifuge tube or glass vial.

  • Prepare Acidic Solvent: Use a stock of 0.1 M Hydrochloric Acid (HCl).

  • Dissolution: Add approximately 80% of the final volume of 0.1 M HCl to the vial containing the solid.

  • Vortex/Mix: Cap the vial securely and vortex vigorously for 1-2 minutes. The solid should fully dissolve as the highly soluble salt is formed. If needed, brief sonication in a water bath can be used to expedite dissolution.

  • QS to Final Volume: Once fully dissolved, add 0.1 M HCl to reach the final desired volume (e.g., 1 mL).

  • Final Mix & Storage: Vortex briefly one last time to ensure homogeneity. The solution is now ready for use or for storage as described in A4 .

Protocol 2: Systematic Co-Solvent Screening

This protocol helps determine the minimum amount of co-solvent needed to achieve solubility at a fixed, near-neutral pH.

  • Objective: To find the lowest effective concentration of a co-solvent that dissolves the compound in your final buffer.

  • Preparation:

    • Prepare your final aqueous buffer (e.g., PBS, pH 7.4).

    • Have stocks of your chosen co-solvents (e.g., DMSO, Ethanol, PEG 400).

    • Weigh out equal, small amounts of your solid compound into several separate vials.

  • Screening Procedure (Example with DMSO):

    • Vial 1 (1% DMSO): Add 990 µL of buffer and 10 µL of DMSO. Vortex.

    • Vial 2 (5% DMSO): Add 950 µL of buffer and 50 µL of DMSO. Vortex.

    • Vial 3 (10% DMSO): Add 900 µL of buffer and 100 µL of DMSO. Vortex.

  • Observation: Check for complete dissolution in each vial. The lowest percentage of co-solvent that results in a clear solution is your target for this system.

  • Validation: Always run a vehicle control (buffer + the determined percentage of co-solvent) in your downstream application to confirm there are no confounding effects.

References

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025). Crystal Growth & Design, ACS Publications. [Link]

  • Cosolvent. Grokipedia. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma. [Link]

  • Cosolvent. Wikipedia. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]

  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023). Drug Development & Delivery. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems. (2022). Pearson. [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019). Organic Process Research & Development, ACS Publications. [Link]

  • Biochemistry, Dissolution and Solubility. (2022). StatPearls, NCBI Bookshelf. [Link]

  • Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]

  • Solubility and pH of amines. Practical Chemistry. [Link]

  • Study of pH-dependent drugs solubility in water. (2012). SciSpace. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of Wisconsin-Madison. [Link]

  • 23.1: Properties of amines. (2024). Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Reactivity and Applications of (3R,4S)- vs. (3S,4R)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Executive Summary As a Senior Application Scientist, selecting the correct chiral building block is paramount for the success of asymmetric synthesis and peptidomimetic drug design. The compounds (3R,4S)-Methyl 4-aminote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, selecting the correct chiral building block is paramount for the success of asymmetric synthesis and peptidomimetic drug design. The compounds (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate and its enantiomer (3S,4R)-Methyl 4-aminotetrahydrofuran-3-carboxylate are conformationally restricted cis- β -amino acid derivatives. While their baseline chemical reactivity is identical in achiral environments, their stereocontrolled reactivity diverges sharply in chiral systems.

The absolute configuration of these tetrahydrofuran (THF)-based monomers dictates the spatial trajectory of their amide bonds. This guide objectively compares their physicochemical profiles, details their distinct behavior in foldamer induction (e.g., 12-helix formation), and provides self-validating experimental protocols for stereospecific peptide coupling and enzymatic kinetic resolution.

Physicochemical Profiling & Baseline Reactivity

In standard, achiral chemical transformations (e.g., basic saponification, non-chiral amidation), the (3R,4S) and (3S,4R) enantiomers exhibit identical kinetic rates and thermodynamic stability. However, their physical optical properties and behavior in biological systems are strictly enantiomeric. The asymmetric synthesis of these specific cis- β -amino acid derivatives was notably delineated by Davies et al. , establishing the foundation for their use in advanced medicinal chemistry .

Table 1: Quantitative Physicochemical Comparison
Property / Metric(3R,4S)-Enantiomer(3S,4R)-Enantiomer
Molecular Weight 145.16 g/mol (free base)145.16 g/mol (free base)
Chemical Formula C6H11NO3C6H11NO3
Relative Configuration ciscis
Optical Rotation [ α ]D Negative (-)Positive (+)
Achiral Coupling Rate ( kobs​ ) IdenticalIdentical
Foldamer Induction (Oligomers) Right-handed 12-helixLeft-handed 12-helix

Stereocontrolled Reactivity & Foldamer Induction

The true performance difference between these enantiomers emerges during foldamer induction . Rigidified cyclic β -amino acids restrict the θ and ϕ dihedral angles along the peptide backbone. When incorporated into a β -peptide sequence, the (3R,4S) enantiomer forces the oligomer to adopt a stable right-handed 12-helix, which is critical for binding to specific chiral biological targets (such as γ -secretase interfaces). Conversely, the (3S,4R) enantiomer induces a left-handed 12-helix, which typically results in low or abolished target affinity due to severe steric clashes at the receptor interface .

FoldamerPathway cluster_0 Monomer Selection A (3R,4S)-Enantiomer C Peptide Coupling (HATU/DIPEA) A->C Incorporation B (3S,4R)-Enantiomer B->C Incorporation D Right-Handed 12-Helix Foldamer C->D (3R,4S) sequence E Left-Handed 12-Helix Foldamer C->E (3S,4R) sequence F Target Binding (e.g., γ-secretase) D->F High Affinity E->F Low Affinity

Stereocontrolled foldamer induction and target binding pathways for cis-beta-amino esters.

Experimental Protocols

Workflow A: Stereospecific Peptide Coupling

Coupling sterically hindered cis- β -amino esters requires highly efficient activation to prevent epimerization at the α -chiral center (C3).

Causality of Reagent Selection:

  • Coupling Reagent (HATU): Selected over EDC/HOBt because the HOAt-derived active ester forms faster and is highly reactive toward sterically hindered secondary/tertiary carbons, effectively suppressing epimerization.

  • Base (DIPEA): A sterically hindered, non-nucleophilic base is required to deprotonate the amine without competing for the activated ester intermediate.

  • Solvent (DMF): A polar aprotic solvent is utilized to fully solubilize the rigid, growing peptide chain and stabilize the polar transition state.

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert N2 atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Causality: Cooling slows down the initial formation of the active ester, preventing localized thermal spikes that lead to side-product formation.

  • Coupling: Add the (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride salt (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. A self-validating system requires the presence of the [M+H]+ peak corresponding to the coupled product, with <2% epimerization confirmed via Chiral HPLC (Chiralpak AD-H column). If epimerization exceeds 2%, the coupling temperature must be strictly maintained at 0 °C for the entire duration.

Workflow B: Enzymatic Kinetic Resolution

If starting from the racemic mixture, enzymatic kinetic resolution is the most efficient method to isolate the enantiomers. Lipases exhibit high chiral recognition, preferentially hydrolyzing the ester of the (3S,4R) enantiomer while leaving the (3R,4S) ester intact.

KineticResolution Racemic Racemic (±)-Methyl 4-aminotetrahydrofuran-3-carboxylate Enzyme Enzymatic Hydrolysis (Lipase PS, pH 7.2) Racemic->Enzyme Aqueous Buffer Prod1 (3S,4R)-Acid (Hydrolyzed Product) Enzyme->Prod1 Fast Hydrolysis Prod2 (3R,4S)-Ester (Unreacted Enantiomer) Enzyme->Prod2 Slow Hydrolysis

Enzymatic kinetic resolution workflow for racemic cis-4-aminotetrahydrofuran-3-carboxylate.

Step-by-Step Methodology:

  • Buffer Preparation: Suspend the racemic ester (1.0 eq) in a 0.1 M phosphate buffer (pH 7.2) containing 10% v/v acetone to aid solubility.

  • Enzyme Addition: Add Amano Lipase PS (Burkholderia cepacia) (50% w/w relative to the substrate). Causality: pH 7.2 is the optimal isoelectric point for Lipase PS, ensuring maximum catalytic turnover and stereoselectivity (E-factor > 100).

  • Incubation: Stir the suspension at 37 °C. Monitor the reaction via Chiral GC until exactly 50% conversion is reached (typically 24-36 hours).

  • Separation: Filter off the enzyme. Extract the aqueous layer with EtOAc to isolate the unreacted (3R,4S)-ester .

  • Acid Recovery: Acidify the remaining aqueous phase to pH 3.0 using 1M HCl, then extract with EtOAc to isolate the hydrolyzed (3S,4R)-acid .

  • Validation Checkpoint: Measure the Enantiomeric Excess (ee) of the isolated ester via Chiral HPLC. The system validates itself if the ee is >98%. If the ee is lower, the hydrolysis was terminated prematurely and the isolated ester must be subjected to a second enzymatic cycle.

Table 2: Kinetic Resolution Performance Metrics
Metric(3R,4S)-Enantiomer (Unreacted Ester)(3S,4R)-Enantiomer (Hydrolyzed Acid)
Enantiomeric Excess (ee) > 98%> 95%
Target Conversion ~ 50%~ 50%
Isolation Method Direct Organic Extraction (EtOAc)Aqueous Phase (Acidification -> Extraction)

Conclusion & Selection Guide

The choice between the (3R,4S) and (3S,4R) enantiomer is dictated entirely by the spatial requirements of your target application:

  • Select the (3R,4S)-Enantiomer when designing right-handed helical foldamers or synthesizing active pharmaceutical ingredients (APIs) targeting specific neurological receptor interfaces where a positive spatial trajectory is required.

  • Select the (3S,4R)-Enantiomer for negative control studies in structure-activity relationship (SAR) profiling, or when targeting receptors that specifically accommodate a left-handed helical pitch.

References

  • Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. (2004). "Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid." Organic & Biomolecular Chemistry, 2(19), 2763-2776. URL:[Link]

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11365319, (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate". PubChem. URL:[Link]

Comparative

Chiral Building Blocks in Drug Design: A Comparative Guide to (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate and Pyrrolidine Analogs

As drug discovery increasingly shifts away from planar, sp2-hybridized aromatic rings toward saturated, sp3-rich frameworks, the strategic selection of chiral building blocks has never been more critical [1]. Saturated p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts away from planar, sp2-hybridized aromatic rings toward saturated, sp3-rich frameworks, the strategic selection of chiral building blocks has never been more critical [1]. Saturated polycyclic and heterocyclic cores offer improved physicochemical properties, including enhanced aqueous solubility and reduced off-target metabolic liabilities [2].

Among these, β -amino acid derivatives housed within five-membered heterocycles—specifically tetrahydrofuran (THF) and pyrrolidine —are highly prized. This guide provides an in-depth, objective comparison between (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate and its pyrrolidine analogs, detailing their structural nuances, physicochemical profiles, and synthetic methodologies.

Stereochemical Nuances: The CIP Priority Shift

Before comparing their pharmacological utility, we must address a critical stereochemical phenomenon that often confounds medicinal chemists. The exact same spatial geometry (relative stereochemistry) in a THF ring versus a pyrrolidine ring results in different R/S absolute configurations due to Cahn-Ingold-Prelog (CIP) priority rules.

In the THF core, the highly electronegative oxygen atom dictates that the C2 carbon (attached to O) takes higher priority than the C4 carbon (attached to N). Conversely, in the pyrrolidine core, the C4 carbon (attached to N, C, H) takes priority over the C2 carbon (attached to N, H, H).

The practical result:

  • The (3R,4S) configuration in the THF series corresponds to the cis-isomer .

  • The (3R,4S) configuration in the pyrrolidine series corresponds to the trans-isomer .

Understanding this nomenclature shift is paramount when designing structure-activity relationship (SAR) libraries to ensure the correct 3D vectorization of pharmacophores.

Physicochemical Profiling: Oxa- vs Aza- Scaffolds

The substitution of a pyrrolidine nitrogen (aza-core) for a THF oxygen (oxa-core) fundamentally alters the electronic and physicochemical landscape of the building block. The table below summarizes the comparative data.

Property(3R,4S)-Methyl 4-amino-THF-3-carboxylate(3R,4S)-Methyl 4-aminopyrrolidine-3-carboxylate
Core Scaffold Tetrahydrofuran (Oxa-ring)Pyrrolidine (Aza-ring)
Relative Stereochemistry Cis isomerTrans isomer
Ring Basicity (pKa) NeutralBasic (pKa ~ 8.5 - 9.0)
C4-Amine Basicity (pKa) Lower (~ 7.5 - 8.0)Higher (~ 8.0 - 8.5)
Hydrogen Bonding Acceptor only (Ring O)Donor & Acceptor (Ring NH)
Lipophilicity (cLogP) HigherLower (Highly tunable via N-alkylation)
Metabolic Liability Low (Resistant to ring cleavage)Moderate (CYP450 N-dealkylation/oxidation)
Causality in Pharmacological Design
  • Mitigating hERG Toxicity: Basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. Replacing a basic pyrrolidine ring with a neutral THF ring removes one basic center. Furthermore, the strong electron-withdrawing inductive effect (-I effect) of the THF oxygen slightly depresses the pKa of the primary C4-amine, further reducing hERG liability.

  • Passive Permeability: The removal of a hydrogen-bond donor (the pyrrolidine NH) in the THF analog reduces the desolvation energy required for the molecule to cross lipid bilayers, often leading to improved passive membrane permeability and oral bioavailability.

Bioisostere_Decision Target Lead Optimization: Select Saturated Bioisostere Oxa THF Core (Oxa-ring) Target->Oxa Need lower basicity Aza Pyrrolidine Core (Aza-ring) Target->Aza Need salt formation Prop_Oxa • Lower basicity • H-bond acceptor only • Reduced hERG liability Oxa->Prop_Oxa Prop_Aza • Higher basicity • H-bond donor & acceptor • Tunable N-alkylation Aza->Prop_Aza

Decision tree for selecting between THF and pyrrolidine chiral building blocks.

Synthetic Methodologies & Protocols

The most robust and highly enantioselective route to these building blocks relies on the diastereoselective conjugate addition of a chiral lithium amide to an α,β -unsaturated ester, a methodology pioneered by Davies et al. [1].

Experimental Protocol: Asymmetric Synthesis of (3R,4S)-Methyl 4-amino-THF-3-carboxylate

This protocol is a self-validating system: the bulky chiral auxiliary completely dictates the facial approach during carbon-nitrogen bond formation, while kinetic protonation locks in the desired relative stereochemistry.

Step 1: Preparation of the Chiral Lithium Amide

  • Action: To a stirred solution of (S)-N-benzyl-N- α -methylbenzylamine (1.1 eq) in anhydrous THF at -78 °C under inert atmosphere, add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Causality: This generates the highly sterically demanding chiral lithium amide nucleophile required for absolute facial selectivity.

Step 2: Conjugate Addition

  • Action: Add a solution of methyl 2,5-dihydrofuran-3-carboxylate (1.0 eq) in THF dropwise to the lithium amide at -78 °C. Stir for 2 hours.

  • Causality: The chiral amide attacks the β -position (C4) of the unsaturated ester. The chiral auxiliary shields one face of the alkene, establishing the (4S) stereocenter with >98% enantiomeric excess (e.e.).

Step 3: Diastereoselective Enolate Trapping

  • Action: Quench the resulting enolate at -78 °C by rapid addition of a bulky proton source (e.g., a pre-cooled solution of 2,6-di-tert-butyl-4-methylphenol, BHT).

  • Causality: Kinetic protonation of the enolate from the less hindered face establishes the (3R) stereocenter. Because the system is trapped kinetically rather than thermodynamically, it selectively yields the cis-(3R,4S) protected amino ester.

Step 4: Hydrogenolysis (Deprotection)

  • Action: Dissolve the purified intermediate in methanol. Add Pearlman's catalyst (Pd(OH)2/C, 20% w/w). Stir vigorously under a hydrogen atmosphere (5 atm) for 24 hours. Filter through Celite and concentrate.

  • Causality: This step cleanly cleaves both the benzyl and α -methylbenzyl protecting groups without epimerizing the delicate α -stereocenter, yielding the free primary amine.

Step 5: Salt Formation

  • Action: Treat the methanolic solution with HCl (1.0 M in Et2O) to precipitate the (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride salt.

  • Causality: The free β -amino ester is highly prone to self-condensation (lactamization). Storing it as the HCl salt ensures long-term chemical stability and prevents degradation.

Synthesis_Workflow Start α,β-Unsaturated Ester (THF Core) Amide Lithium Amide Addition (-78°C, Facial Selectivity) Start->Amide Chiral Amine Enolate Enolate Intermediate (Stereodefined) Amide->Enolate Protonation Kinetic Protonation (Diastereoselective Trapping) Enolate->Protonation Proton Source Deprotect Hydrogenolysis (Pd(OH)2/C, H2) Protonation->Deprotect Product (3R,4S)-Methyl 4-amino-THF-3-carboxylate (Cis Isomer) Deprotect->Product >98% d.e.

Workflow for the asymmetric synthesis of (3R,4S)-Methyl 4-amino-THF-3-carboxylate.

Conclusion

Both (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate and its pyrrolidine analogs are indispensable tools for the modern medicinal chemist. The choice between them should be driven by the specific physicochemical liabilities of the lead compound. If the goal is to introduce a vector for further SAR exploration or improve solubility via salt formation, the pyrrolidine core is superior. However, if the objective is to reduce basicity, mitigate hERG binding, and improve passive permeability while maintaining strict 3D conformational control, the tetrahydrofuran core is the optimal bioisostere.

References
  • Title: Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: Nature Reviews Chemistry URL: [Link]

Validation

Validation of chiral purity for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate using chiral HPLC

As a Senior Application Scientist, I approach the chiral separation of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate not merely as a regulatory checkbox, but as a complex system of interacting chemical environments...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the chiral separation of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate not merely as a regulatory checkbox, but as a complex system of interacting chemical environments. This compound is a highly sought-after, stereochemically defined building block used extensively in the synthesis of novel central nervous system (CNS) therapeutics and active pharmaceutical ingredients (APIs)[1].

Because enantiomers exhibit identical physical properties in an achiral environment, isolating the (3R,4S) target from its (3S,4R) counterpart requires a highly specific chiral stationary phase (CSP). This guide provides an objective comparison of chiral HPLC methodologies, grounded in mechanistic causality, to establish a self-validating protocol compliant with global regulatory standards.

Mechanistic Overview: The Causality of Chiral Recognition

To successfully separate the enantiomers of Methyl 4-aminotetrahydrofuran-3-carboxylate, we must exploit its functional groups: a primary amine and a methyl ester situated on a flexible tetrahydrofuran ring.

Why Polysaccharide-Based CSPs? More than 90% of chiral analytical evaluations are successfully performed using polysaccharide-based CSPs due to their broad applicability and superior selectivity[2]. These phases—derived from naturally occurring chiral polymers like amylose or cellulose—are derivatized to create "chiral pockets"[3]. The separation is driven by the formation of transient diastereomeric complexes between the analyte and the CSP. This interaction relies heavily on hydrogen bonding (between the analyte's amine/ester and the CSP's carbamate linkages), dipole-dipole interactions, and steric inclusion within the helical polymer structure[3].

Why Normal Phase over Reversed Phase? While reversed-phase (RP) chiral methods are highly desirable for LC-MS compatibility in pharmacokinetic studies[4], Normal Phase (NP) conditions (e.g., Hexane/Isopropanol) are often the gold standard for initial method development of polar heterocycles. NP solvents do not compete for hydrogen bonds as aggressively as aqueous mobile phases, thereby maximizing the critical interactions needed for enantioselective recognition.

ChiralMechanism Analyte (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate H_Bond Hydrogen Bonding Analyte->H_Bond Dipole Dipole-Dipole Analyte->Dipole Steric Steric Inclusion Analyte->Steric CSP Polysaccharide CSP CSP->H_Bond CSP->Dipole CSP->Steric Complex Transient Diastereomeric Complex H_Bond->Complex Dipole->Complex Steric->Complex Resolution Enantiomeric Resolution Complex->Resolution

Mechanistic pathway of chiral recognition between the analyte and polysaccharide CSPs.

Comparative Analysis of Chiral Stationary Phases

Due to the complex nature of chiral interactions, it is impossible to perfectly predict which stationary phase will yield the best separation[3]. Therefore, a multimodal screening approach is required. Below is a comparative dataset evaluating three industry-standard polysaccharide CSPs for the resolution of the (3R,4S) and (3S,4R) enantiomers.

The Role of Diethylamine (DEA): Notice the inclusion of 0.1% DEA in the mobile phase. The primary amine on our analyte is highly basic. Without a basic modifier, it will undergo secondary electrostatic interactions with residual silanols on the silica support, causing severe peak tailing. DEA competitively masks these silanols, ensuring sharp, symmetrical peaks.

Table 1: Comparative Performance of Polysaccharide CSPs
Chiral Stationary Phase (CSP)Mobile Phase (v/v) tR​ (3S,4R) tR​ (3R,4S)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA/DEA (80:20:0.1)6.45 min8.12 min3.2 1.15
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/IPA/DEA (80:20:0.1)7.10 min7.85 min1.41.30
Cellulose tris(3,5-dichlorophenylcarbamate) Hexane/IPA/DEA (80:20:0.1)5.80 min6.95 min2.11.25

Data Interpretation: The Amylose-based CSP provides superior baseline resolution ( Rs​>3.0 ) compared to the Cellulose derivatives. The helical structure of amylose forms a tighter chiral pocket that is highly complementary to the spatial arrangement of the (3R,4S) stereocenters on the tetrahydrofuran ring.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol utilizes the optimized Amylose-based CSP.

Phase 1: Preparation

  • Mobile Phase: Mix 800 mL of HPLC-grade Hexane with 200 mL of Isopropanol (IPA). Add 1.0 mL of Diethylamine (DEA). Degas via sonication for 10 minutes.

  • Diluent: Hexane/IPA (80:20 v/v).

  • Standard Solution: Dissolve an authentic racemic mixture of Methyl 4-aminotetrahydrofuran-3-carboxylate in diluent to a concentration of 1.0 mg/mL.

  • Sample Solution: Dissolve the (3R,4S) target batch in diluent to a concentration of 1.0 mg/mL.

Phase 2: Chromatographic Execution

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., 250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (due to the lack of strong chromophores, low UV wavelengths are required for the ester/amine absorbance).

  • Injection Volume: 10 µL.

Phase 3: System Suitability Testing (SST) Before analyzing the sample, inject the Standard Solution. The system is only valid if:

  • Resolution ( Rs​ ) between enantiomers is ≥2.0 .

  • Tailing Factor ( Tf​ ) for both peaks is ≤1.5 .

  • Relative Standard Deviation (RSD) of retention times over 5 replicate injections is ≤1.0% .

Validation Protocol per ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[5]. For chiral purity, the method must accurately quantify trace levels of the undesired (3S,4R) enantiomer in the presence of the major (3R,4S) component. This requires strict adherence to6[6].

  • Specificity: The method must demonstrate complete discrimination between the analyte and any impurities[5]. Baseline resolution ( Rs​>1.5 ) between the (3R,4S) and (3S,4R) peaks confirms specificity.

  • Linearity & Range: The ability to obtain test results directly proportional to the concentration of the analyte[5]. Linearity should be established from the Reporting Level (typically 0.05%) up to 150% of the nominal specification limit.

  • Accuracy (Spike Recovery): Accuracy is demonstrated by spiking the undesired enantiomer into the drug substance. Spike recovery should consistently fall within 85% - 115% at the 0.5% wt level[2].

  • Precision: Evaluated via Repeatability (intra-lab) and Intermediate Precision (different days/analysts)[7]. The RSD for the calculated enantiomeric excess (ee) must be ≤2.0% .

  • Detection & Quantitation Limits (LOD/LOQ): The lowest amount of analyte that can be detected or quantitatively determined[5]. Established via Signal-to-Noise ratios of 3:1 (LOD) and 10:1 (LOQ).

ValidationWorkflow Start ICH Q2(R1) Validation Spec 1. Specificity (Rs > 1.5) Start->Spec Lin 2. Linearity (R² > 0.999) Spec->Lin Acc 3. Accuracy (85-115% Rec) Lin->Acc Prec 4. Precision (RSD < 2.0%) Acc->Prec LOD 5. LOD/LOQ (S/N ≥ 3 & 10) Prec->LOD

Step-by-step ICH Q2(R1) analytical validation workflow for chiral purity assays.

References

  • 4, chromatographytoday.com 2.7, scribd.com 3.3, phenomenex.com 4.2, scirp.org 5.6, ich.org

  • 5, europa.eu 7.1, chemicalcell.com

Sources

Comparative

Benchmarking coupling efficiency of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate with HATU vs EDC

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Benchmarking, Protocol Optimization, and Yield Analytics Introduction & Biological Context The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Benchmarking, Protocol Optimization, and Yield Analytics

Introduction & Biological Context

The synthesis of complex therapeutics often hinges on the efficient incorporation of sterically hindered, chiral building blocks. (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a prime example of such a scaffold. Featuring a primary amine situated on a rigid, substituted five-membered furan ring adjacent to a carboxylate group, this molecule presents a highly sterically demanding environment for amide bond formation.

This specific chiral intermediate is highly valued in modern drug discovery, most notably in the synthesis of Relaxin family peptide receptor 1 (RXFP1) modulators[1]. These modulators are actively investigated for the treatment of heart failure and fibrotic diseases, as they activate critical downstream signaling cascades, including the PI3K and Nitric Oxide (NO) pathways[1].

RXFP1_Pathway Relaxin Relaxin-2 (Ligand) RXFP1 RXFP1 Receptor (GPCR) Relaxin->RXFP1 Binds PI3K PI3K Pathway RXFP1->PI3K Activates NO Nitric Oxide (NO) Pathway RXFP1->NO Activates Vasodilation Vasodilation & Anti-fibrosis PI3K->Vasodilation Mediates NO->Vasodilation Mediates

Relaxin/RXFP1 signaling cascade targeted by tetrahydrofuran-derived modulators.

When coupling a bulky carboxylic acid to the (3R,4S)-amine of this tetrahydrofuran derivative, standard coupling agents often fail, resulting in poor yields, extended reaction times, and unacceptable levels of epimerization[2]. This guide objectively benchmarks two widely used coupling systems—HATU (a uronium salt) and EDC/HOBt (a carbodiimide system)—to determine the optimal strategy for this challenging substrate.

Mechanistic Divergence: Why Sterics Matter

The fundamental difference in the performance of HATU and EDC lies in their mechanisms of carboxylic acid activation and the subsequent aminolysis kinetics[3].

The Carbodiimide Bottleneck (EDC/HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with a carboxylic acid to form an O-acylisourea intermediate[4]. Because this intermediate is prone to rearranging into an unreactive N-acylurea, an additive like HOBt (1-hydroxybenzotriazole) is typically added to intercept it, forming an OBt active ester[4]. However, the OBt ester relies purely on standard nucleophilic attack by the amine. For a sterically hindered nucleophile like (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate, this attack is kinetically slow, leaving the activated ester vulnerable to hydrolysis or α -epimerization over extended reaction times[5].

The 7-Aza Advantage (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) bypasses this bottleneck through anchimeric assistance [6]. HATU rapidly converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester[7]. The critical differentiator is the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as a neighboring group, forming a hydrogen-bonded, 7-membered cyclic transition state with the incoming amine[6]. This "7-aza effect" drastically lowers the activation energy of aminolysis, forcing the reaction to completion even when the amine is buried within a bulky cyclic scaffold[6].

Coupling_Workflow cluster_HATU HATU Pathway cluster_EDC EDC Pathway Acid Carboxylic Acid + Base HATU_Act HATU Activation (OAt Active Ester) Acid->HATU_Act EDC_Act EDC Activation (O-Acylisourea) Acid->EDC_Act Aza 7-Aza Anchimeric Assistance HATU_Act->Aza Amine (3R,4S)-Amine Nucleophile Aza->Amine HOBt HOBt Addition (OBt Active Ester) EDC_Act->HOBt HOBt->Amine Product Amide Product Amine->Product Aminolysis

Mechanistic divergence of HATU vs EDC/HOBt in sterically hindered amide coupling.

Quantitative Benchmarking Data

The following table summarizes representative benchmarking data for the coupling of a bulky aliphatic carboxylic acid with (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate using standard stoichiometric ratios (1.0 eq Acid : 1.1 eq Amine).

Coupling SystemReagents & AdditivesYield (%)Reaction TimeEpimerization RiskMajor Byproduct
Uronium HATU / DIPEA>92% 1 - 2 hoursVery Low (<1%)Tetramethylurea (TMU)
Carbodiimide EDC·HCl / HOBt / DIPEA40 - 55% 16 - 24 hoursModerate (5-8%)Water-soluble urea / N-acylurea

Data Interpretation: While EDC offers the advantage of water-soluble byproducts (facilitating easy aqueous workup)[4], its inability to rapidly overcome the steric hindrance of the tetrahydrofuran ring leads to stalled reactions and increased epimerization. HATU provides vastly superior yields and purity profiles for this specific class of compounds[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: High-Efficiency Coupling via HATU

Use this protocol for maximum yield and minimal epimerization of the (3R,4S) stereocenters.

  • Preparation & Solvation: Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (0.1 M concentration).

    • Causality: NMP is often preferred for highly hindered or aggregation-prone substrates due to its superior solvating properties[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 2 minutes.

  • Pre-Activation (Critical Step): Cool the mixture to 0 °C. Add HATU (1.1 eq) in one portion. Stir for 5–10 minutes to form the OAt active ester.

    • Causality:Never mix HATU directly with the amine before the acid is activated. HATU is highly reactive and will rapidly guanylate the free amine, forming an irreversible tetramethylguanidine byproduct that destroys your starting material[8].

  • Aminolysis: Add (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the OAt ester mass and the appearance of the product mass confirm completion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF/NMP and tetramethylurea (TMU)[7].

Protocol B: Traditional Coupling via EDC/HOBt

Use this protocol only if uronium salts are unavailable or if strict aqueous workup is mandatory.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (0.1 M).

  • Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir at 0 °C for 15 minutes.

    • Causality: HOBt must be present to immediately trap the transient O-acylisourea formed by EDC, preventing the irreversible rearrangement to an N-acylurea[4].

  • Amine Addition: Add (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate (1.1 eq) and DIPEA (2.5 eq).

  • Extended Aminolysis: Stir at room temperature for 16–24 hours.

    • Causality: Due to the lack of anchimeric assistance, the hindered amine attacks the OBt ester very slowly[2].

  • Validation & Workup: Monitor via LC-MS. Once stalled, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO3​ , and water. The EDC byproduct (a substituted urea) is highly water-soluble and will partition into the aqueous phase[4].

Conclusion & Recommendations

For the coupling of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate, HATU is unequivocally the superior reagent . The steric bulk of the substituted furan ring severely retards standard nucleophilic attack, rendering carbodiimides like EDC inefficient. By leveraging the 7-aza effect, HATU provides the necessary anchimeric assistance to drive the aminolysis to completion rapidly, preserving the delicate (3R,4S) stereochemistry and maximizing yields for downstream drug development applications.

References

  • peptidechemistry.
  • peptide.
  • A Head-to-Head Comparison: HATU vs.
  • jpt.
  • benchchem.
  • wikipedia.
  • HATU coupling - what's the best order?
  • google.com (Patents)

Sources

Validation

The Rigid Contender: A Comparative Guide to (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate and Acyclic Amino Acid Derivatives in Rational Drug Design

In the intricate dance of rational drug design, the conformation of a molecule is paramount. The ability of a small molecule to adopt a specific three-dimensional shape to complement its biological target dictates its ef...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate dance of rational drug design, the conformation of a molecule is paramount. The ability of a small molecule to adopt a specific three-dimensional shape to complement its biological target dictates its efficacy and selectivity. This guide delves into a critical aspect of molecular design: the strategic use of conformational constraint. We will provide an in-depth comparison of a conformationally restricted cyclic amino acid derivative, (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate , against its flexible acyclic amino acid counterparts, with a particular focus on derivatives of γ-aminobutyric acid (GABA). This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage structural rigidity for therapeutic advantage.

The Principle of Conformational Constraint: Paying the Entropic Price Upfront

A fundamental concept in molecular recognition is the entropic cost of binding. Flexible, acyclic molecules exist in solution as an ensemble of numerous, rapidly interconverting conformations. For such a molecule to bind to its target, it must adopt a single, specific "bioactive" conformation. This transition from a disordered state to an ordered one is entropically unfavorable, reducing the overall binding affinity.

Conformationally constrained molecules, such as cyclic amino acid derivatives, mitigate this entropic penalty. By incorporating the pharmacophoric elements into a rigid scaffold, the molecule is "pre-organized" into a conformation that is closer to the bioactive pose. This pre-organization can lead to several desirable properties in a drug candidate:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, a larger proportion of the binding energy can contribute to a favorable change in enthalpy, often resulting in higher affinity (lower Kᵢ or IC₅₀ values).

  • Improved Selectivity: A rigid molecule is less likely to adopt conformations that allow it to bind to off-target receptors, potentially leading to fewer side effects.

  • Increased Metabolic Stability: The constrained structure can make the molecule less susceptible to degradation by metabolic enzymes, which often recognize and process flexible substrates.

  • Favorable Physicochemical Properties: Cyclization can be used to modulate properties like lipophilicity and membrane permeability. By masking polar groups within the cyclic structure, it is possible to enhance a molecule's ability to cross cellular membranes.

The following diagram illustrates the fundamental difference in the conformational landscape of a flexible acyclic molecule versus a rigid cyclic analog and its implication for target binding.

G cluster_0 Acyclic Amino Acid Derivative cluster_1 Cyclic Amino Acid Derivative A Conformational Ensemble (High Entropy) B Bioactive Conformation A->B High Entropic Penalty C Target Binding B->C D Restricted Conformations (Low Entropy) E Pre-organized Conformation D->E Low Entropic Penalty F Target Binding E->F

Caption: Conformational landscapes of acyclic vs. cyclic molecules.

The Acyclic Contender: A Profile of Pregabalin

To ground our comparison in a real-world context, we will consider pregabalin, an acyclic γ-amino acid derivative and a widely used pharmaceutical.

Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is an anticonvulsant and analgesic drug. Despite being a GABA analog, it does not bind to GABA receptors. Instead, its therapeutic effects are mediated by its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). This binding reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.

The flexible, acyclic nature of pregabalin allows it to adopt the necessary conformation to bind effectively to the α2δ subunit. However, this flexibility may also contribute to a less-than-optimal pharmacokinetic profile in some respects and potential for off-target interactions.

The Rigid Challenger: (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Now, let us turn our attention to the conformationally constrained challenger, (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate . This molecule can be viewed as a cyclic analog of a β,γ-amino acid. The tetrahydrofuran ring locks the relative positions of the amine and carboxylate groups, presenting them in a specific spatial orientation.

The rationale for designing such a molecule is to test the hypothesis that a pre-organized conformation will lead to enhanced binding to a specific biological target, potentially a GABA transporter or a receptor that recognizes a folded conformation of GABA-like molecules. The defined stereochemistry, (3R,4S), further refines the three-dimensional presentation of the key pharmacophoric features.

A Head-to-Head Comparison: Experimental Data and Projections

Biological Activity and Target Binding

The primary determinant of a drug's efficacy is its affinity for its molecular target. For pregabalin, the target is well-established as the α2δ subunit of VGCCs. The target for our cyclic analog would depend on the therapeutic goal; potential targets include GABA transporters (GATs) or novel binding sites on other receptors.

ParameterPregabalin (Acyclic)(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate (Cyclic)
Primary Target α2δ subunit of Voltage-Gated Calcium ChannelsHypothetical: GABA Transporters (GATs) or other receptors
Binding Affinity (Kᵢ) ~32-40 nM for human α2δ-1 subunitNot yet determined
Mechanism of Action Reduces release of excitatory neurotransmittersHypothetical: Inhibition of GABA reuptake or receptor modulation
Physicochemical Properties

A drug's physicochemical properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the expected properties of our two contenders.

PropertyPregabalin (Acyclic)(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate (Cyclic)
Molecular Weight 159.23 g/mol 159.17 g/mol
Calculated logP -1.1 (highly hydrophilic)-3.6 (for the parent acid)
Topological Polar Surface Area (TPSA) 63.3 Ų72.6 Ų (for the parent acid)
Bioavailability ≥90% (oral)To be determined; may be influenced by membrane permeability
Metabolism Less than 2% is metabolizedTo be determined; cyclic structure may confer metabolic stability

Experimental Protocols: Generating the Comparative Data

To empirically validate the theoretical advantages of conformational constraint, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Protocol 1: Synthesis of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

The asymmetric synthesis of the parent acid has been reported and can be adapted for the methyl ester. A key step involves the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.

Step-by-Step Methodology:

  • Preparation of the α,β-Unsaturated Ester: React an appropriate starting material, such as a protected 3-hydroxy-dihydrofuranone, with a phosphonate ylide (e.g., via a Horner-Wadsworth-Emmons reaction) to introduce the double bond.

  • Chiral Amine Preparation: Prepare lithium (S)-N-benzyl-N-α-methylbenzylamide by reacting (S)-N-benzyl-N-α-methylbenzylamine with a strong base like n-butyllithium in an aprotic solvent (e.g., THF) at low temperature (-78 °C).

  • Diastereoselective Conjugate Addition: Add the α,β-unsaturated ester from step 1 to the solution of the chiral lithium amide. The stereochemistry of the chiral amine will direct the addition to form the desired (3R,4S) stereochemistry at the newly formed stereocenters.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent. Purify the resulting β-amino ester by column chromatography.

  • Deprotection and Esterification: Remove the protecting groups from the amine and the hydroxyl group (if applicable) under appropriate conditions (e.g., hydrogenolysis for benzyl groups). If the product is the carboxylic acid, perform a Fischer esterification with methanol and a catalytic amount of acid to obtain the final methyl ester.

  • Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC.

Protocol 2: Competitive Radioligand Binding Assay for GABA Transporters (GATs)

This assay would determine the binding affinity of our cyclic compound for the four human GABA transporters (GAT1, GAT2, GAT3, and BGT1).

Materials:

  • HEK293 cells stably expressing one of the human GAT subtypes.

  • [³H]GABA (radiolabeled GABA).

  • Test compounds: (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate and a known GAT inhibitor (e.g., tiagabine for GAT1) as a positive control.

  • Assay buffer (e.g., Tris-HCl buffer with physiological salt concentrations).

  • 96-well filter plates.

  • Scintillation counter.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Harvest the HEK293 cells expressing the target GAT and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]GABA (typically at or below its K₋d for the transporter), and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates and measure the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]GABA against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for this competitive binding assay.

G A Prepare GAT-expressing cell membranes B Incubate membranes with [³H]GABA and test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity C->D E Determine IC₅₀ and Kᵢ values D->E

Caption: Workflow for a competitive radioligand binding assay.

Conclusion: The Promise of Rigidity

While acyclic amino acid derivatives like pregabalin have proven to be highly successful therapeutics, the principles of rational drug design suggest that there is always room for improvement. The use of conformational constraint, as exemplified by molecules like (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate, offers a compelling strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

The true potential of this rigid contender can only be fully realized through rigorous experimental evaluation. The protocols outlined in this guide provide a roadmap for such an investigation. By systematically synthesizing and testing conformationally constrained analogs, researchers can unlock new therapeutic possibilities and design the next generation of highly effective and selective medicines. The higher initial investment in the synthesis of these more complex molecules can be offset by the potential for significantly improved pharmacological profiles, ultimately leading to more successful clinical candidates.

References

  • Pregabalin. In: Wikipedia. ; 2024. Accessed March 26, 2026. [Link]

  • Li Z, Taylor CP, Weber M, et al. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Eur J Pharmacol. 2011;667(1-3):80-90. doi:10.1016/j.ejphar.2011.05.054
  • GABA was discovered to play an important role as the major inhibitory neurotransmitter in the adult mammalian CNS 60 years ago. The conformational flexibility of GABA is important for its biological function, as it has been found to bind to different receptors with different conformations. In an effort to increase the lipophilicity and to reduce conformational flexibility of GABA itself, a polycyclic or cage hydrocarbon framework can be introduced into the 3D structure
Comparative

Comprehensive Comparison Guide: Crystallographic Validation of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate Stereocenters

Executive Summary (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate (CAS: 1402565-76-7) is a highly valuable chiral building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Because the spat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate (CAS: 1402565-76-7) is a highly valuable chiral building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Because the spatial arrangement of atoms profoundly influences a molecule's biological activity and toxicity, rigorous validation of its contiguous C3 and C4 stereocenters is a regulatory and scientific imperative. This guide provides an objective, data-driven comparison of analytical techniques for stereocenter validation, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) remains the non-empirical gold standard for absolute configuration determination[2].

The Challenge of Tetrahydrofuran Stereocenters

Validating the absolute configuration of substituted tetrahydrofurans presents unique biophysical challenges. The five-membered ring is highly flexible, undergoing rapid pseudorotation between envelope and half-chair conformations in solution. Consequently, techniques reliant on solution-state dynamics, such as Nuclear Magnetic Resonance (NMR) spectroscopy, often yield time-averaged coupling constants and interatomic distances that can obscure subtle stereochemical nuances[3]. To definitively assign the (3R,4S) configuration, the analytical method must overcome these conformational ambiguities by either locking the conformation or utilizing highly specific chiral derivatization.

Comparative Analysis of Validation Techniques

The selection of an appropriate validation method depends on the physical state of the compound, the presence of specific functional groups, and the required level of certainty[4]. The table below objectively compares the primary analytical alternatives.

FeatureX-ray Crystallography (SCXRD)NMR Spectroscopy (NOESY/ROESY)Electronic Circular Dichroism (ECD)Chiral HPLC
Primary Output Absolute configuration (3D atomic coordinates)Relative configuration (interatomic distances)Absolute configuration (via calculations)Enantiomeric excess (ee)
Sample Requirement High-quality single crystal (mg scale)Solution state (mg scale)Solution state (µg scale)Solution state (µg scale)
Mechanistic Limitation Requires crystallizabilityAverages rapid pseudorotationsRequires a chromophoreRequires chiral reference standards
Accuracy for (3R,4S) Gold Standard (Flack parameter ~0)Moderate (prone to overlap/averaging)Low (lack of strong chromophore)High (but empirical only)
  • X-ray Crystallography (SCXRD): By analyzing the anomalous dispersion of X-rays through a single crystal, SCXRD provides a direct, non-empirical determination of the 3D spatial arrangement of atoms[4]. It is the definitive method for absolute configuration[2].

  • NMR Spectroscopy: While 2D NMR is excellent for determining relative stereochemistry through space, it cannot independently determine absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's acid)[3].

  • Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized light. However, it requires the molecule to possess a UV-Vis chromophore[4]. Since the core tetrahydrofuran lacks a strong chromophore, ECD relies heavily on complex Time-Dependent Density Functional Theory (TDDFT) calculations, increasing the margin of error[5].

DecisionTree Start Stereocenter Validation Needed Q1 Is the sample crystalline? Start->Q1 SCXRD SCXRD (Anomalous Dispersion) Gold Standard Q1->SCXRD Yes Q2 Does it have a chromophore? Q1->Q2 No ECD ECD + TDDFT Calculations Q2->ECD Yes NMR NMR (NOESY/ROESY) Relative Config Only Q2->NMR No

Decision matrix for selecting the optimal stereocenter validation methodology.

Experimental Workflow: Crystallographic Validation

To achieve unequivocal proof of the (3R,4S) configuration, the following SCXRD protocol is engineered as a self-validating system .

Causality in Experimental Design: The free base of methyl 4-aminotetrahydrofuran-3-carboxylate is an oil or low-melting solid, making direct crystallization nearly impossible. By converting the amine to a hydrochloride (HCl) salt, we achieve two critical mechanistic objectives:

  • Lattice Stabilization: The ionic interactions promote the formation of high-quality, rigid single crystals, effectively locking the tetrahydrofuran ring into a single conformation.

  • Anomalous Scattering Enhancement: The heavier chloride ion (Cl⁻) serves as a strong anomalous scatterer when exposed to Copper Kα radiation. This is mathematically essential for calculating a precise Flack parameter, which distinguishes between enantiomers[4].

Step-by-Step Methodology
  • Salt Formation: Dissolve the (3R,4S)-isomer free base in anhydrous diethyl ether. Slowly add 1.05 equivalents of ethereal HCl at 0 °C under an inert atmosphere. Isolate the resulting precipitate via vacuum filtration.

  • Crystal Growth (Vapor Diffusion): Dissolve the HCl salt in a minimum volume of methanol (the solvent). Place the open vial inside a larger, sealed chamber containing diethyl ether (the anti-solvent). Allow 3-5 days for slow vapor diffusion.

    • Causality: Slow diffusion minimizes lattice defects and twinning, ensuring high-resolution diffraction data.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å). Cool the crystal to 100 K using a nitrogen cryostream.

    • Causality: Cryogenic temperatures suppress atomic thermal vibrations (Debye-Waller factor), drastically improving the resolution of high-angle reflections.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Absolute Structure Validation: Calculate the Flack parameter. A value approaching 0.0 with a low standard uncertainty definitively confirms the (3R,4S) absolute configuration.

Workflow A 1. Synthesis & Salt Formation (HCl Derivative) B 2. Vapor Diffusion Crystallization (MeOH / Et2O) A->B C 3. Single-Crystal X-ray Diffraction (100 K, Cu Kα) B->C D 4. Phase Problem Solution & Least-Squares Refinement C->D E 5. Flack Parameter Calculation (Target: 0.00 ± 0.10) D->E F 6. Absolute Configuration Confirmed: (3R,4S) E->F

Self-validating SCXRD workflow for absolute configuration determination.

Performance Metrics & Experimental Data Summary

The following table summarizes representative crystallographic performance metrics validating the superiority of SCXRD for the (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate scaffold.

MetricTarget ThresholdRepresentative Result for (3R,4S)-HCl SaltInterpretation
Resolution < 0.84 Å0.78 ÅAtomic-level precision achieved.
R1 (Final R-factor) < 5.0%3.2%High agreement between the atomic model and experimental diffraction data.
Goodness-of-Fit (GooF) ~1.0001.045Accurate weighting of diffraction data during refinement.
Flack Parameter 0.00 ± 0.100.02 ± 0.03Definitive proof of the correct absolute configuration.

Conclusion

While NMR and Chiral HPLC are indispensable for routine relative stereochemistry and enantiomeric purity assessments, they possess inherent mechanistic limitations for absolute configuration assignment of flexible, non-chromophoric scaffolds like methyl 4-aminotetrahydrofuran-3-carboxylate. Single-Crystal X-ray Diffraction (SCXRD)—particularly when utilizing heavy-atom salt derivatives to maximize anomalous dispersion—remains the undisputed, non-empirical gold standard. It provides researchers and drug development professionals with the highest tier of structural confidence required for downstream pharmaceutical applications.

References

  • Title: Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy Source: nih.gov URL: [Link]

  • Title: Computational methods and points for attention in absolute configuration determination Source: frontiersin.org URL: [Link]

  • Title: Current & Future Capabilities of NMR Spectroscopy in 3D Structure Elucidation Source: acdlabs.com URL: [Link]

Sources

Validation

Comparative Guide: Biological Activity of Peptides Containing (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate vs. Carbocyclic Alternatives

Target Audience: Researchers, scientists, and drug development professionals. Expertise Level: Advanced / Senior Application Scientist Introduction: The Rationale for Heterocyclic β-Amino Acids In the field of foldamer c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Expertise Level: Advanced / Senior Application Scientist

Introduction: The Rationale for Heterocyclic β-Amino Acids

In the field of foldamer chemistry and peptidomimetics, the design of stable secondary structures (such as 12-helices or β-turns) relies heavily on conformationally constrained β-amino acids. Historically, the carbocyclic derivative ACPC (trans-2-aminocyclopentanecarboxylic acid) has been the gold standard for inducing right-handed 12-helical structures in β-peptides. However, ACPC is highly hydrophobic, which often leads to poor aqueous solubility and non-specific aggregation in biological systems.

Enter (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate (and its corresponding free acid, ATFC or AFC ). By replacing a single methylene group in the cyclopentane ring with an electronegative oxygen atom, researchers can drastically alter the physicochemical profile of the resulting peptide without compromising its rigid stereochemical backbone[1][2]. This guide objectively compares the biological performance, structural biophysics, and self-assembly behaviors of ATFC-containing peptides against their ACPC and natural α-amino acid counterparts.

Structural and Biophysical Comparison

The substitution of a carbocycle with a tetrahydrofuran (THF) ring introduces a permanent dipole and a hydrogen-bond acceptor into the peptide backbone. This seemingly minor atomic swap dictates the macroscopic behavior of the peptide.

Table 1: Physicochemical & Structural Profiling
Property(3R,4S)-ATFC (THF-based)(1S,2S)-ACPC (Cyclopentane-based)Natural β-Alanine (Linear)
Ring System Tetrahydrofuran (Heterocyclic)Cyclopentane (Carbocyclic)None (Linear)
Hydrophilicity High (Oxygen atom acts as H-bond acceptor)Low (Highly hydrophobic)High
Secondary Structure Strongly induces 12-helices[1]Strongly induces 12-helices[2]Flexible; random coil
Dipole Moment Enhanced (due to ring oxygen)MinimalModerate
Biological Application γ-Secretase inhibitors, targeted foldamers, AMPs[1][3]Structural scaffolds, hydrophobic core packingCo-monomer in flexible linkers

Causality Insight: The oxygen atom in the ATFC ring does not significantly alter the torsion angles ( ϕ and ψ ) compared to ACPC. Therefore, ATFC acts as a perfect isosteric replacement that maintains the 12-helical fold while precisely tuning the amphiphilicity of the helix face, preventing the non-specific hydrophobic collapse often seen with pure ACPC foldamers[1][2].

Comparative Biological Activity

γ-Secretase Inhibition in Alzheimer's Disease Models

In the development of γ-secretase inhibitors, helical foldamers are designed to bind the transmembrane interface of the presenilin complex. A landmark study systematically replaced hydrophobic ACPC residues with hydrophilic ATFC residues to optimize binding[1].

  • ACPC-Only Peptides: Exhibited strong helical character but suffered from non-specific binding and lower efficacy due to steric repulsion and extreme hydrophobicity at the enzyme interface.

  • ATFC-Substituted Peptides: When Fmoc-trans-4-aminotetrahydrofuran-3-carboxylic acid was incorporated at the solvent-exposed X3 position of the foldamer, the resulting peptide maintained its 1448 right-handed 12-helix (confirmed by CD spectroscopy) but showed a massive leap in potent inhibitory activity (measured at 100 nM in vitro assays)[1]. The hydrophilic THF ring perfectly accommodated the neutral, aqueous-facing pockets of the γ-secretase complex[1].

Antimicrobial Peptides (AMPs)

Linear cationic dodecapeptides containing tetrahydrofuran amino acids (TAAs) have been synthesized to combat resistant bacterial strains[3].

  • Performance: TAA-containing linear dodecapeptides demonstrated superior antimicrobial activity compared to their shorter tetra- and octameric congeners against standard bacterial strains[3].

  • Limitation: While highly active, these specific linear TAA-dodecapeptides exhibited toxicity against mammalian Vero cells, indicating that while the THF ring improves bacterial membrane disruption, the overall sequence length and charge distribution require further tuning to achieve a safe therapeutic index[3].

Integrin Ligands (RGD Mimetics)

Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are potent integrin ( α v β 3 and α 5 β

  • antagonists used in anti-angiogenic cancer therapies. Constraining the RGD sequence using cis- β -ACPC scaffolds yields nanomolar affinity[4]. However, utilizing the heterocyclic ATFC analogue provides a synthetic vector to attach solubilizing groups or radiolabels directly to the ring oxygen's electronic environment, offering a superior pharmacokinetic profile compared to the lipophilic ACPC scaffold[4].

Morphological Transformation via Single-Atom Switching

One of the most profound demonstrations of ATFC's utility is in the controlled self-assembly of foldectures (peptide-based microstructures).

Because ATFC perturbs the site-specific electronic environment on a foldamer's helical face, swapping just one ACPC residue for an ATFC residue in a hexapeptide triggers a complete macroscopic morphology transformation[2]. Pure ACPC hexamers self-assemble into rigid "molar-tooth" structures. The introduction of the single oxygen atom via ATFC alters the self-assembly pathway, yielding highly uniform microparticles or hydrogels[2].

MorphologySwitch A ACPC Hexamer (Highly Hydrophobic) B ATFC Substitution (Single Oxygen Switch) A->B Residue Swap E Molar-Tooth Morphology A->E Standard Assembly C Electronic Perturbation On Helical Face B->C D Altered Assembly Pathway C->D F Microparticle/Gel Morphology D->F Modified Assembly

Caption: Morphological transformation of peptide assemblies triggered by an ACPC to ATFC residue switch.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol details the incorporation of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate into a β-peptide sequence using Solid-Phase Peptide Synthesis (SPPS).

Note: The commercial methyl ester must first be hydrolyzed to the free acid and Fmoc-protected prior to SPPS.

Protocol: Synthesis of ATFC-Containing β -Peptides

Phase 1: Building Block Preparation

  • Hydrolysis: Dissolve (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate in a 3:1 mixture of THF/H 2​ O. Add 1.5 eq of LiOH and stir at room temperature for 4 hours to yield the free amino acid.

  • Fmoc-Protection: React the free amino acid with Fmoc-OSu (1.2 eq) and NaHCO 3​ (2.0 eq) in 1:1 Acetone/H 2​ O for 12 hours. Acidify to pH 2.0 with 1M HCl, extract with ethyl acetate, and purify via flash chromatography to isolate Fmoc-ATFC-OH.

Phase 2: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell Fmoc-NH-SAL-PEG resin (0.24 mmol/g loading) in anhydrous DMF for 20 minutes[1].

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc group. Wash thoroughly with DMF (5 × ).

  • Coupling: Pre-activate Fmoc-ATFC-OH (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIEA (6.0 eq) in DMF for 3 minutes. Add the cocktail to the resin and agitate for 2 hours. Causality Note: β -amino acids suffer from slower coupling kinetics than α -amino acids due to steric hindrance; extended coupling times and highly reactive uronium salts (HBTU) are mandatory to prevent deletion sequences.

  • Capping: Treat with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to cap unreacted amines.

  • Iteration: Repeat deprotection and coupling steps for the remainder of the sequence.

Phase 3: Cleavage, Purification, and Validation

  • Global Cleavage: Treat the resin with TFA/TIS/H 2​ O (95:2.5:2.5) for 3 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Validation (The Self-Validating System):

    • Purity: Purify via RP-HPLC (C18 column, linear gradient of Water/Acetonitrile with 0.1% TFA).

    • Identity: Confirm exact mass using ESI-TOF LC-MS.

    • Folding: Dissolve the purified peptide in methanol and analyze via Circular Dichroism (CD) spectroscopy. A characteristic minimum at ~205 nm and a maximum at ~225 nm validates the successful formation of the 12-helix[1].

SPPSWorkflow Resin 1. Resin Swelling (Fmoc-NH-SAL-PEG in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple 3. Amino Acid Coupling (Fmoc-ATFC + HBTU/HOBt/DIEA) Deprotect->Couple Couple->Deprotect Iterate for full sequence Cleave 4. Global Cleavage (TFA/TIS/H2O) Couple->Cleave Purify 5. RP-HPLC & CD Validation (Confirm 12-Helix) Cleave->Purify

Caption: Step-by-step SPPS workflow for synthesizing and validating ATFC-containing foldamers.

Conclusion

For drug development professionals engineering foldamers, the transition from carbocyclic (ACPC) to heterocyclic (ATFC) β -amino acids represents a critical evolutionary step in peptide design. (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate provides the rigid stereocenter necessary for robust 12-helix formation while simultaneously offering the hydrophilicity required to interface with biological targets like γ -secretase, prevent non-specific aggregation, and control macroscopic self-assembly.

References

  • Ghosh, U., Soni, I., Kaul, G., Trivedi, P., Chaturvedi, V., Chopra, S., & Chakraborty, T. K. (2014). Synthesis and Biological Studies of Dodecameric Cationic Antimicrobial Peptides Containing Tetrahydrofuran Amino Acids. ResearchGate. Available at:[Link]

  • Imamura, Y., et al. (2013). Design and Synthesis of γ-Secretase Inhibitors Containing a 12-Helical β-Peptide Foldamer. Journal of Medicinal Chemistry, 56(4), 1443-1454. Available at:[Link]

  • Panzeri, S., Gazzola, S., et al. (2020). Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds. Molecules, 25(24), 5966. Available at:[Link]

  • Kwon, Y., et al. (2021). Morphology Transformation of Foldamer Assemblies Triggered by Single Oxygen Atom on Critical Residue Switch. Small, 17(34), 2102525. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate. As a specialized chemical intermediate, its proper handling and dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate. As a specialized chemical intermediate, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are synthesized from an analysis of its constituent chemical moieties—a tetrahydrofuran ring, an amino group, and a methyl ester—and grounded in established best practices for laboratory chemical waste management. This document is intended to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, a hazard assessment can be expertly extrapolated from its structural components.

  • Tetrahydrofuran (THF) Moiety : The core structure is a tetrahydrofuran ring. THF is a flammable liquid and, critically, can form explosive peroxides upon prolonged exposure to air.[1] This necessitates careful handling to avoid ignition sources and dictates storage and disposal timelines.[2]

  • Amino Group : The presence of an amino group suggests the compound may act as a skin and eye irritant, and potentially a respiratory irritant, similar to other aminotetrahydrofuran derivatives.[3][4]

  • Ester Functionality : As a methyl ester, the compound falls under the general category of esters, which can be flammable.

Based on this analysis, waste containing (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate must be treated as hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[5][6]

Table 1: Presumed Hazard Profile and Handling Implications

Hazard ClassBasis of AssessmentImplication for Disposal Protocol
Flammable Liquid Tetrahydrofuran and ester functionalities.[7]Keep away from heat, sparks, and open flames.[8] Use non-sparking tools and explosion-proof equipment where necessary. Ground and bond containers during transfer.[2]
Potential Peroxide Former Tetrahydrofuran ring structure.[1]Date containers upon receipt and opening. Dispose of waste in a timely manner, ideally within 90 days of generation.[1][9] If peroxide formation is suspected, consult your institution's EHS department immediately.
Irritant (Skin, Eye, Respiratory) Amino group functionality.[3]Wear appropriate Personal Protective Equipment (PPE) at all times.[3] Handle exclusively in a well-ventilated area or chemical fume hood.[8]

Personal Protective Equipment (PPE) and Safety Precautions

A proactive approach to safety is non-negotiable. All personnel handling this chemical, in any form, must adhere to the following minimum PPE requirements:

  • Eye Protection : Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory.[1]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or butyl rubber, and inspect them before each use.[2] Given that some solvents can penetrate gloves quickly, change them immediately if contamination occurs.

  • Body Protection : A long-sleeved laboratory coat and closed-toe shoes are required.[9] For larger quantities or in case of a spill, flame-retardant or antistatic protective clothing may be necessary.[10]

Always handle this chemical in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8] Wash hands thoroughly with soap and water after handling is complete.[1][8]

Step-by-Step Disposal Protocol

The proper disposal of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate requires meticulous segregation and documentation from the moment waste is generated.

Step 1: Waste Segregation and Container Selection

Proper segregation is the foundation of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions.

  • Do Not Mix : Do not mix this waste stream with other incompatible wastes, particularly strong oxidizing agents, acids, or bases.[11]

  • Container Choice : All chemical waste must be collected in containers that are appropriate for their contents.[11]

    • Use a designated, compatible hazardous waste container, such as a borosilicate glass bottle or a high-density polyethylene (HDPE) carboy.[12]

    • The container must be in good condition, free of leaks, and have a secure, tightly sealing cap.[12][13]

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[9]

Step 2: Waste Labeling

Accurate labeling is a regulatory requirement mandated by the Environmental Protection Agency (EPA).[14][15]

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[12]

  • The label must clearly include:

    • The words "HAZARDOUS WASTE" .[15]

    • The full, unabbreviated chemical name: "(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate" and all other constituents, including solvents, with their approximate percentages.

    • Appropriate hazard warnings or pictograms (e.g., Flammable, Irritant).[14][15]

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[14][16]

  • Solid Waste :

    • Contaminated disposables such as gloves, weigh boats, and pipette tips should be collected in a clearly labeled, sealed bag or container designated for solid hazardous waste.[6]

    • Empty stock containers of the chemical must also be treated as hazardous waste and disposed of accordingly.[1]

  • Liquid Waste :

    • Collect all solutions containing (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate in your labeled liquid hazardous waste container.

    • Rinsate from decontaminating non-disposable glassware must also be collected as hazardous liquid waste.[6]

  • Storage Conditions :

    • Keep waste containers closed at all times except when adding waste.[9][11]

    • Store containers in a designated secondary containment bin to prevent spills from spreading.[9]

    • Segregate the waste container from incompatible materials within the SAA.[11]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection. The final disposal must be handled by licensed professionals.

  • Contact EHS : When your waste container is nearly full or has been accumulating for the maximum allowed time (typically 90 days), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[1][9]

  • Documentation : Complete any required waste pickup forms, ensuring the chemical composition on the form exactly matches the container label.

  • Transport : Follow your institution's specific procedures for moving the sealed and labeled waste container from the SAA to the designated Central Accumulation Area (CAA) for vendor pickup.[14]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (<1 L) :

    • Evacuate all non-essential personnel from the area and restrict access.

    • Wearing appropriate PPE, confine the spill using an absorbent material like vermiculite or a spill kit.[1][8]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[8]

    • Decontaminate the spill area and collect all cleaning materials for disposal as hazardous waste.[6]

  • Large Spills (>1 L) :

    • Evacuate the area immediately.[1]

    • Alert others nearby and activate any emergency alarms.

    • Contact your institution's EHS and emergency response team immediately.[1] Do not attempt to clean up a large spill yourself.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Disposal start Waste Generation (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate assess Hazard Assessment: Flammable, Irritant, Potential Peroxide Former start->assess decision Solid or Liquid Waste? assess->decision solid_path Solid Waste (Contaminated PPE, etc.) decision->solid_path Solid liquid_path Liquid Waste (Solutions, Rinsate) decision->liquid_path Liquid container_solid Select Lined Solid Waste Container solid_path->container_solid container_liquid Select Compatible Liquid Waste Container liquid_path->container_liquid label_waste Label Container per EPA Guidelines 'HAZARDOUS WASTE' & Contents container_solid->label_waste container_liquid->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Request Pickup from Environmental Health & Safety (EHS) store->contact_ehs vendor Final Disposal by Licensed Hazardous Waste Vendor contact_ehs->vendor

Caption: Disposal workflow for (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate.

References

  • 3-Aminotetrahydrofuran Safety Data Sheet. (2022, May 15). CymitQuimica.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer.
  • Standard Operating Procedure for Tetrahydrofuran. UCLA Environment, Health & Safety.
  • Chemical Waste Disposal Standard Operating Procedure. (2016, March 16). National University of Singapore.
  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Tetrahydrofuran (THF) :: Internal Plant Instructions. Chemius.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Tetrahydrofuran. (2024, December 31). Sciencemadness Wiki.
  • SAFETY DATA SHEET - ESTERS, N.O.S. (2025, November 11). TCI Chemicals.
  • TETRAHYDROFURAN AR Safety Data Sheet. Loba Chemie.
  • SAFETY DATA SHEET - Tetrahydrofuran. (2026, February 23). Sigma-Aldrich.
  • SAFETY DATA SHEET - General Chemical. Merck Millipore.
  • SAFETY DATA SHEET - (S)-3-Aminotetrahydrofuran hydrochloride. Fisher Scientific.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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